Sodium 2-methyl-2-propanethiolate
Description
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Properties
IUPAC Name |
sodium;2-methylpropane-2-thiolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S.Na/c1-4(2,3)5;/h5H,1-3H3;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZFIWBNGKNFPW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[S-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NaS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29364-29-2 | |
| Record name | Sodium 2-methyl-2-propanethiolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of Sodium 2-methyl-2-propanethiolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2-methyl-2-propanethiolate, also known as sodium tert-butylthiolate, is an organosulfur compound with the chemical formula C4H9NaS.[1] It is a salt composed of a sodium cation (Na+) and a tert-butylthiolate anion ((CH3)3CS-). This compound is a strong nucleophile and a versatile reagent in organic synthesis, particularly in the formation of thioethers through nucleophilic substitution reactions.[2] Its utility in the synthesis of complex molecules makes it a compound of interest for researchers in various fields, including medicinal chemistry and materials science. This guide provides an in-depth overview of its physical properties, experimental protocols for its synthesis and application, and a visualization of its reactive mechanism.
Core Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C4H9NaS | [1] |
| Molecular Weight | 112.17 g/mol | [1] |
| CAS Number | 29364-29-2 | [1] |
| Appearance | White to off-white crystalline solid, powder, crystals, or chunks | [3] |
| Melting Point | Data not well-documented; expected to be high due to its ionic nature. | [2] |
| Boiling Point | Data not available; likely decomposes at high temperatures. | [4][5] |
| Solubility | Highly soluble in water. | [2] |
| Purity (Technical Grade) | ≥88% or 90% |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through the reaction of 2-methyl-2-propanethiol with a strong base like sodium hydroxide (B78521).[2]
Materials:
-
2-methyl-2-propanethiol
-
Sodium hydroxide (NaOH)
-
Anhydrous diethyl ether
-
Argon or Nitrogen gas (for inert atmosphere)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Condenser
Procedure:
-
A solution of sodium hydroxide in water is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
The flask is placed under an inert atmosphere of argon or nitrogen.[6]
-
2-methyl-2-propanethiol is added dropwise to the stirred sodium hydroxide solution at room temperature.[6]
-
The reaction mixture is stirred for several hours to ensure complete reaction.
-
The resulting solution contains this compound. For isolation, the water can be removed under reduced pressure. The solid product can be washed with a non-polar solvent like hexane (B92381) to remove any unreacted thiol and then dried under vacuum.
Synthesis of a Thioether via Nucleophilic Substitution (SN2 Reaction)
This compound is an excellent nucleophile for the synthesis of thioethers from alkyl halides. The following is a general procedure.
Materials:
-
This compound
-
An alkyl halide (e.g., methyl iodide)
-
A polar aprotic solvent (e.g., Dimethylformamide - DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound in a suitable polar aprotic solvent such as DMF.
-
To this solution, add the alkyl halide dropwise at room temperature with stirring.
-
After the addition is complete, the reaction mixture is heated to a moderate temperature (e.g., 50-70 °C) and stirred for several hours until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent (e.g., diethyl ether).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude thioether.
-
The product can be further purified by distillation or column chromatography.
Visualizations
Nucleophilic Substitution (SN2) Reaction Workflow
The following diagram illustrates the workflow for the synthesis of a thioether using this compound in an SN2 reaction.
Caption: Workflow for thioether synthesis via an SN2 reaction.
Mechanism of SN2 Reaction
The following diagram illustrates the mechanism of the SN2 reaction between this compound and an alkyl halide.
References
"synthesis of Sodium 2-methyl-2-propanethiolate from 2-methyl-2-propanethiol"
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of sodium 2-methyl-2-propanethiolate from 2-methyl-2-propanethiol, also known as tert-butanethiol. This document details the primary synthetic routes, experimental protocols, and relevant chemical data to support research and development in the pharmaceutical and chemical industries.
Introduction
This compound, an organosulfur compound, serves as a versatile reagent in organic synthesis. Its strong nucleophilicity makes it valuable in various chemical transformations. This guide focuses on its preparation from 2-methyl-2-propanethiol, outlining the most common and effective methods.
Synthetic Pathways
The synthesis of this compound from 2-methyl-2-propanethiol is primarily achieved through two straightforward and efficient methods:
-
Method A: Direct Neutralization with Sodium Hydroxide (B78521). This method involves the acid-base reaction between the weakly acidic thiol and a strong base, sodium hydroxide, to form the corresponding sodium salt and water.[1]
-
Method B: Reaction with Sodium Metal. This redox reaction involves the reaction of the thiol with sodium metal, resulting in the formation of the sodium thiolate and hydrogen gas.[1]
The choice of method may depend on the desired purity, scale of the reaction, and available reagents and equipment.
Experimental Protocols
Method A: Synthesis via Direct Neutralization with Sodium Hydroxide
This protocol describes the preparation of this compound through the neutralization of 2-methyl-2-propanethiol with sodium hydroxide.
Materials:
-
2-Methyl-2-propanethiol ((CH₃)₃CSH)
-
Sodium hydroxide (NaOH)
-
Anhydrous solvent (e.g., ethanol, methanol, or tetrahydrofuran (B95107) [THF])
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser (optional, depending on the solvent)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve a known quantity of sodium hydroxide in the chosen anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of 2-methyl-2-propanethiol to the stirred sodium hydroxide solution via a dropping funnel. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.
-
The solvent can be removed under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system if necessary.
Method B: Synthesis via Reaction with Sodium Metal
This protocol details the synthesis of this compound using sodium metal. Caution: This reaction produces flammable hydrogen gas and should be performed in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
2-Methyl-2-propanethiol ((CH₃)₃CSH)
-
Sodium metal (Na)
-
Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran [THF])
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas outlet (bubbler), place freshly cut sodium metal in the chosen anhydrous solvent under an inert atmosphere.
-
Slowly add a solution of 2-methyl-2-propanethiol in the same anhydrous solvent to the stirred sodium suspension.
-
The reaction will proceed with the evolution of hydrogen gas. The rate of addition should be controlled to maintain a steady evolution of gas.
-
After the addition is complete and the evolution of hydrogen has ceased, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure all the sodium has reacted.
-
The resulting suspension contains the this compound. The product can be isolated by filtration or by removing the solvent under reduced pressure.
Data Presentation
Table 1: Physical and Chemical Properties of 2-Methyl-2-propanethiol
| Property | Value |
| Molecular Formula | C₄H₁₀S |
| Molecular Weight | 90.19 g/mol |
| Boiling Point | 62-65 °C |
| Melting Point | -0.5 °C |
| Density | 0.800 g/mL at 25 °C |
| Refractive Index | n20/D 1.423 |
| Flash Point | -26 °C |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₉NaS |
| Molecular Weight | 112.17 g/mol [2] |
| Appearance | White to off-white crystalline powder |
| Purity (Technical Grade) | ≥88% or ≥90%[1][3] |
| Solubility | Soluble in water |
Mandatory Visualizations
Caption: Reaction pathways for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
References
Sodium 2-methyl-2-propanethiolate: A Comprehensive Technical Guide
CAS Number: 29364-29-2
Synonyms: Sodium tert-butanethiolate, 2-Methyl-2-propanethiol sodium salt, t-Butanethiol sodium salt
This technical guide provides an in-depth overview of Sodium 2-methyl-2-propanethiolate, a versatile organosulfur compound widely utilized by researchers, scientists, and drug development professionals. This document covers its chemical structure, properties, synthesis, and key applications, with a focus on providing practical experimental details.
Chemical Structure and Properties
This compound is the sodium salt of 2-methyl-2-propanethiol. The presence of a bulky tert-butyl group significantly influences its reactivity and steric hindrance in chemical reactions.
Molecular Formula: C₄H₉NaS
Molecular Weight: 112.17 g/mol
Appearance: Typically a white to off-white crystalline solid.
The chemical structure of this compound is characterized by an ionic bond between the sodium cation (Na⁺) and the 2-methyl-2-propanethiolate anion.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| CAS Number | 29364-29-2 | N/A |
| Molecular Formula | C₄H₉NaS | N/A |
| Molecular Weight | 112.17 g/mol | N/A |
| Appearance | White to off-white crystalline solid | N/A |
| Solubility | Soluble in water and polar organic solvents. | N/A |
| Linear Formula | (CH₃)₃CSNa | [1][2] |
| SMILES | [Na+].CC(C)(C)[S-] | N/A |
Synthesis of this compound
This compound is typically synthesized through the deprotonation of 2-methyl-2-propanethiol using a strong base. Two common methods are the reaction with sodium metal or with sodium hydroxide (B78521).
Experimental Protocol: Synthesis via Reaction with Sodium Hydroxide
This protocol describes the preparation of this compound from 2-methyl-2-propanethiol and sodium hydroxide.
Materials:
-
2-methyl-2-propanethiol
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Round-bottom flask equipped with a magnetic stirrer and a dropping funnel
-
Argon or Nitrogen gas supply for inert atmosphere
Procedure:
-
In a 500 mL three-necked round-bottomed flask equipped with a dropping funnel, a mechanical stirrer, and a gas inlet, dissolve 40 g (1.0 mole) of sodium hydroxide in 100 mL of water.[3]
-
Establish an inert atmosphere by purging the flask with argon or nitrogen.[3]
-
With rapid stirring at room temperature, add 90 g (1.0 mole) of 2-butanethiol (B122982) dropwise over a 2-hour period.[3] Note: While the reference uses 2-butanethiol, this procedure can be adapted for 2-methyl-2-propanethiol, with molar equivalents adjusted accordingly.
-
Towards the end of the addition, the thiolate solution may become very viscous. If so, it can be diluted with 30 mL of water.[3]
-
After the addition is complete, the resulting solution of this compound can be used directly for subsequent reactions or the solvent can be removed under reduced pressure to isolate the solid salt.
Applications in Organic Synthesis
This compound is a potent nucleophile and a strong base, making it a valuable reagent in various organic transformations. Its primary application is in nucleophilic substitution and demethylation reactions.
Key Application: Demethylation of Aryl Methyl Ethers
A significant application of sodium thiolates, including this compound, is the cleavage of aryl methyl ethers to the corresponding phenols. This reaction is particularly useful in the synthesis of complex natural products and pharmaceutical agents where a methyl ether serves as a protecting group for a hydroxyl functionality. Often, the sodium thiolate is generated in situ to avoid handling the odorous thiol.[1][2][4]
Experimental Protocol: In-situ Generation for Demethylation
This protocol outlines a general procedure for the demethylation of an aryl methyl ether using a thiol and sodium hydroxide, which generates the sodium thiolate in the reaction mixture.
Materials:
-
Aryl methyl ether substrate
-
Dodecanethiol (as a less odorous alternative to 2-methyl-2-propanethiol)
-
Sodium hydroxide (NaOH)
-
N-methylpyrrolidinone (NMP) as solvent
-
Reaction vessel suitable for heating
Procedure:
-
To a solution of the aryl methyl ether (1 equivalent) in NMP, add dodecanethiol (3 equivalents) and powdered sodium hydroxide (2 equivalents).
-
Heat the reaction mixture to 130 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and acidify with a suitable acid (e.g., 1M HCl) to protonate the resulting phenoxide.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired phenol.
References
- 1. Practical demethylation of aryl methyl ethers using an odorless thiol reagent | Semantic Scholar [semanticscholar.org]
- 2. Practical demethylation of aryl methyl ethers using an odorless thiol reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
The Impact of Steric Hindrance on Thiolate Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiolates, the conjugate bases of thiols, are potent nucleophiles that play a crucial role in a vast array of chemical and biological processes. Their reactivity is central to organic synthesis, catalysis, and the mechanism of action of numerous pharmaceuticals. The introduction of steric bulk around the sulfur atom profoundly modulates the reactivity of thiolates, leading to unique chemical properties and applications. This technical guide provides an in-depth exploration of the reactivity of sterically hindered thiolates, offering insights into their synthesis, kinetic behavior, and practical applications in research and drug development.
The Role of Steric Hindrance in Modulating Thiolate Reactivity
The reactivity of a thiolate is primarily governed by two key factors: its intrinsic nucleophilicity and the steric accessibility of the sulfur atom. Steric hindrance, the spatial arrangement of atoms around the reactive center that impedes the approach of reactants, significantly influences the rates and outcomes of reactions involving thiolates.
In reactions such as nucleophilic substitution (SN2) and Michael additions, the transition state involves the formation of a new bond between the thiolate sulfur and an electrophilic center.[1][2] Bulky substituents on or near the sulfur atom can create a "steric shield," which raises the energy of the transition state and, consequently, decreases the reaction rate.[3] However, this steric impediment can also be advantageous, offering enhanced stability to the thiol and its derivatives, and enabling selective reactions that would be otherwise difficult to control with unhindered thiolates.
Quantitative Analysis of Steric Effects on Thiolate Reactivity
Table 1: pKa Values of Representative Sterically Hindered and Unhindered Thiols
| Thiol | Structure | pKa | Steric Hindrance |
| Ethanethiol | CH₃CH₂SH | ~10.6 | Low |
| tert-Butylthiol | (CH₃)₃CSH | ~11.2 | High |
| Thiophenol | C₆H₅SH | ~6.6 | Low |
| 2,4,6-Triisopropylbenzenethiol | (i-Pr)₃C₆H₂SH | N/A | Very High |
| Adamantane-1-thiol | C₁₀H₁₅SH | N/A | High |
| Triphenylmethanethiol | (C₆H₅)₃CSH | N/A* | Very High |
*Specific pKa values for these highly hindered thiols are not widely reported in the literature, but they are expected to be higher than their less hindered counterparts due to the electronic effects of the bulky groups.
Key Reactions of Sterically Hindered Thiolates
Nucleophilic Substitution (SN2) Reactions
The SN2 reaction is highly sensitive to steric hindrance at both the electrophilic center and the nucleophile.[6][7] For sterically hindered thiolates, the rate of SN2 reactions is significantly reduced compared to their unhindered analogues. This effect can be harnessed to achieve selective reactions at less hindered positions in a molecule.
Michael Addition Reactions
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another fundamental reaction where steric hindrance plays a critical role.[8][9] While sterically hindered thiolates can participate in Michael additions, their reaction rates are generally slower. This allows for fine-tuning of reaction kinetics in applications such as the synthesis of polymers and biomaterials.
Experimental Protocols
Synthesis of Sterically Hindered Thiolates
A general method for the synthesis of sterically hindered thiols involves the reaction of a bulky alkyl or aryl halide with a sulfur source, followed by reduction.
Example: Synthesis of Triphenylmethanethiol
-
Materials: Triphenylmethyl chloride (trityl chloride), thiourea (B124793), ethanol (B145695), sodium hydroxide, diethyl ether, hydrochloric acid.
-
Procedure: a. Dissolve triphenylmethyl chloride and thiourea in ethanol and reflux the mixture. b. Cool the reaction mixture and add a solution of sodium hydroxide. c. Continue to reflux until the reaction is complete (monitored by TLC). d. Cool the mixture, add water, and extract the product with diethyl ether. e. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. f. Evaporate the solvent under reduced pressure to obtain the crude product. g. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure triphenylmethanethiol.
Kinetic Analysis of Thiolate Reactions by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of chemical reactions and determining their kinetics.[10][11]
General Protocol:
-
Sample Preparation: a. Prepare solutions of the sterically hindered thiol and the electrophile of known concentrations in a suitable deuterated solvent. b. In a separate NMR tube, prepare a solution of a non-reactive internal standard for quantification. c. To initiate the reaction, mix the thiol and electrophile solutions in the NMR tube at a controlled temperature. A basic solution may be added to generate the thiolate in situ.
-
NMR Data Acquisition: a. Immediately place the NMR tube in the spectrometer and acquire a series of ¹H NMR spectra at regular time intervals. b. Ensure the temperature is maintained constant throughout the experiment.
-
Data Analysis: a. Integrate the signals corresponding to the reactants and products relative to the internal standard in each spectrum. b. Plot the concentration of a reactant or product as a function of time. c. From these plots, determine the reaction order and the rate constant (k) using appropriate kinetic models.
Applications in Drug Development and Biochemistry
The unique properties of sterically hindered thiolates make them valuable in various aspects of drug development and biochemical research.
-
Drug Delivery: Thiolated polymers are used to enhance the mucoadhesive properties of drug delivery systems. Steric hindrance can be used to control the rate of disulfide bond formation with mucus glycoproteins, thereby modulating drug release.
-
Enzyme Inhibition: Sterically hindered thiolates can act as selective inhibitors of enzymes that have a cysteine residue in their active site. The steric bulk can provide specificity by preventing the inhibitor from binding to other enzymes.
-
Bioconjugation: The controlled reactivity of hindered thiolates is useful for the site-specific modification of proteins and other biomolecules.[12][13][14]
Conclusion
Steric hindrance is a powerful tool for modulating the reactivity of thiolates. By introducing bulky substituents around the sulfur atom, researchers can fine-tune reaction rates, enhance stability, and achieve selective chemical transformations. While a comprehensive quantitative database is still emerging, the principles outlined in this guide provide a solid foundation for understanding and utilizing sterically hindered thiolates in organic synthesis, materials science, and drug development. Further research into the systematic quantification of steric effects will undoubtedly unlock new possibilities for the application of these versatile chemical entities.
References
- 1. Asymmetric synthesis of tertiary thiols and thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Asymmetric synthesis of tertiary thiols and thioethers [beilstein-journals.org]
- 3. reddit.com [reddit.com]
- 4. Direct determination of thiol pKa by isothermal titration microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Mechanistic Kinetic Modeling of Thiol–Michael Addition Photopolymerizations via Photocaged “Superbase” Generators: An Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Time- and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. Steric effects in peptide and protein exchange with activated disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Steric Effects in Peptide and Protein Exchange with Activated Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Nucleophilicity of Sodium 2-methyl-2-propanethiolate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium 2-methyl-2-propanethiolate, also known as sodium tert-butylthiolate, is a potent, sterically hindered sulfur nucleophile widely utilized in organic synthesis. Its unique combination of high nucleophilicity, stemming from the polarizability of the sulfur atom, and significant steric bulk from the tert-butyl group, imparts distinct reactivity and selectivity profiles. This guide provides a comprehensive analysis of the nucleophilic properties of this compound, including the theoretical basis for its reactivity, factors influencing its nucleophilicity, and its applications in synthetic chemistry. Detailed experimental protocols and quantitative data are presented to offer a practical resource for laboratory professionals.
Introduction
Thiolates are a class of organosulfur compounds that serve as powerful nucleophiles in a variety of chemical transformations, most notably in nucleophilic substitution and addition reactions. Among these, this compound stands out due to the steric hindrance imposed by its tertiary alkyl structure. This steric bulk plays a crucial role in directing its reactivity, often favoring attack at less sterically congested electrophilic centers. Understanding the nuances of its nucleophilicity is paramount for its effective application in the synthesis of complex molecules, including active pharmaceutical ingredients.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound and its conjugate acid, 2-methyl-2-propanethiol, is essential for predicting its behavior in chemical reactions.
| Property | Value | Reference |
| Chemical Formula | C4H9NaS | --INVALID-LINK-- |
| Molecular Weight | 112.17 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | General Knowledge |
| pKa of Conjugate Acid (2-methyl-2-propanethiol) | ~11.2 | --INVALID-LINK-- |
The pKa of the conjugate acid is a critical parameter. The relatively low pKa for a thiol indicates that 2-methyl-2-propanethiol is more acidic than alcohols, and consequently, its conjugate base, the thiolate, is a weaker base but a stronger nucleophile. The equilibrium between the thiol and the thiolate is readily shifted towards the thiolate form using a suitable base.
Factors Influencing Nucleophilicity
The nucleophilic character of this compound is a product of several interconnected factors:
-
Polarizability of Sulfur: Sulfur is a larger and more polarizable atom than oxygen. Its valence electrons are held less tightly and are more easily distorted by the presence of an electrophile. This high polarizability is a primary reason for the enhanced nucleophilicity of thiolates compared to their alkoxide counterparts.[1][2]
-
Steric Hindrance: The tert-butyl group is a bulky substituent that significantly hinders the approach of the sulfur nucleophile to the electrophilic center. This steric impediment is a defining characteristic of this compound's reactivity, leading to high selectivity for less substituted electrophiles in SN2 reactions.[3][4][5]
-
Solvent Effects: The choice of solvent can profoundly impact the nucleophilicity of the thiolate. In polar protic solvents, the thiolate anion can be stabilized through hydrogen bonding, which can decrease its nucleophilicity. In polar aprotic solvents like DMF or DMSO, the "naked" thiolate anion is more reactive.
-
Counter-ion: The nature of the cation (in this case, sodium) can influence the solubility and reactivity of the thiolate. In solution, the thiolate exists as an ion pair, and the degree of association can affect its nucleophilic strength.
Quantitative Assessment of Nucleophilicity
Due to the steric hindrance of the tert-butyl group, the rate of reaction of this compound is highly dependent on the steric environment of the electrophile.
| Nucleophile Type | General Reactivity Trend | Key Influencing Factor |
| Primary Thiolates | High | Less steric hindrance, high accessibility |
| Secondary Thiolates | Moderate | Increased steric hindrance compared to primary |
| Tertiary Thiolates (e.g., this compound) | High, but highly selective | Significant steric hindrance, favors unhindered electrophiles |
Experimental Protocols
The following section provides detailed methodologies for the preparation and use of this compound in a typical nucleophilic substitution reaction.
In Situ Preparation of this compound
Objective: To generate this compound from 2-methyl-2-propanethiol and sodium hydride for immediate use in a subsequent reaction.
Materials:
-
2-methyl-2-propanethiol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Argon or Nitrogen gas supply
-
Schlenk flask or three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
A flame-dried Schlenk flask equipped with a magnetic stir bar and a rubber septum is placed under an inert atmosphere of argon or nitrogen.
-
The desired amount of sodium hydride is weighed and transferred to the flask. The mineral oil can be removed by washing the sodium hydride with anhydrous hexanes under an inert atmosphere, followed by careful decantation of the solvent.
-
Anhydrous THF is added to the flask via a syringe.
-
The flask is cooled to 0 °C in an ice bath.
-
An equimolar amount of 2-methyl-2-propanethiol is added dropwise to the stirred suspension of sodium hydride in THF via a syringe.
-
The reaction mixture is allowed to stir at 0 °C for 30 minutes and then warmed to room temperature and stirred for an additional hour, or until the evolution of hydrogen gas ceases. The resulting solution of this compound is ready for use.
SN2 Reaction with an Alkyl Halide: Synthesis of a tert-Butyl Thioether
Objective: To synthesize a tert-butyl thioether via the reaction of in situ generated this compound with a primary alkyl halide.
Materials:
-
Solution of this compound in THF (from Protocol 5.1)
-
Primary alkyl halide (e.g., 1-bromobutane)
-
Anhydrous THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
The solution of this compound in THF, prepared as described in Protocol 5.1, is cooled to 0 °C in an ice bath.
-
The primary alkyl halide (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred thiolate solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Visualizing Reaction Pathways and Workflows
Synthesis of this compound
Caption: Workflow for the in situ synthesis of this compound.
SN2 Reaction Mechanism
Caption: Concerted SN2 mechanism for the reaction of this compound.
Conclusion
This compound is a valuable reagent in organic synthesis, offering a unique blend of high nucleophilicity and steric hindrance. Its utility lies in its ability to selectively form C-S bonds at sterically accessible positions, a feature that is highly desirable in the construction of complex molecular architectures. While quantitative reactivity parameters remain to be fully elucidated, the principles outlined in this guide, coupled with the provided experimental protocols, offer a robust framework for the successful application of this potent nucleophile in research and development settings. A thorough understanding of the factors governing its reactivity will continue to enable its use in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
References
Navigating the Solubility Landscape of Sodium 2-methyl-2-propanethiolate in Organic Solvents: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of sodium 2-methyl-2-propanethiolate (NaSt-Bu) in organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures. Understanding the solubility of this versatile nucleophile is critical for its effective application in various synthetic transformations.
Physicochemical Properties of this compound
This compound, also known as sodium tert-butylthiolate, is a white crystalline solid.[1] It is a strong nucleophile widely used in organic synthesis.[1] Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 29364-29-2 | [1][2] |
| Molecular Formula | C₄H₉NaS | [1][2] |
| Molecular Weight | 112.17 g/mol | [1][2] |
| Appearance | White crystalline solid | [1] |
| Purity | Typically ≥88% or ≥90% (technical grade) | [3][4] |
Solubility Profile: A Data-Driven Perspective
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. It is described as being highly soluble in water due to its ionic nature.[1] One source explicitly states its solubility as "not available".[1]
However, the solubility of a structurally analogous compound, sodium tert-butoxide ((CH₃)₃CONa), can provide valuable insights. While not a direct substitute, the similar steric bulk and ionic nature suggest that their solubility behaviors in various organic solvents might follow comparable trends. It is crucial to experimentally verify the solubility of this compound for any specific application.
The table below presents solubility data for sodium tert-butoxide in several organic solvents, which can serve as a preliminary guide for solvent selection.
| Solvent | Solubility of Sodium tert-butoxide (wt % at 25°C) |
| Tetrahydrofuran (THF) | 38 |
| Methyl t-butyl ether (MTBE) | 25 |
| Diglyme | 22 |
| Cyclohexane | 14 |
| Hexane | 11 |
| Toluene | 6 |
This data is for sodium tert-butoxide and should be used as an estimation for this compound with caution.[5]
Experimental Protocol for Determining Solubility
To address the lack of specific data, a robust and standardized experimental protocol is essential for researchers to determine the solubility of this compound in their solvents of interest. The following is a generalized method based on established principles of solubility testing for solid compounds in liquid solvents.[6][7][8]
Materials and Equipment
-
This compound (of known purity)
-
Anhydrous organic solvents of interest
-
Analytical balance (± 0.1 mg)
-
Vials or test tubes with secure caps
-
Constant temperature bath or shaker incubator
-
Magnetic stirrer and stir bars or vortex mixer
-
Filtration apparatus (e.g., syringe filters with compatible membranes, such as PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis)
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or shaker incubator set to the desired experimental temperature.
-
Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette. It is critical not to disturb the solid at the bottom.
-
Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed container or a volumetric flask. This step removes any suspended solid particles.
-
-
Quantification of Dissolved Solute:
-
Gravimetric Method:
-
Carefully evaporate the solvent from the filtered sample under reduced pressure or in a fume hood.
-
Weigh the remaining solid residue.
-
The solubility can then be calculated as the mass of the residue per volume of solvent.
-
-
Spectroscopic/Chromatographic Method:
-
Dilute the filtered sample to a concentration within the linear range of the analytical instrument.
-
Analyze the sample using a pre-calibrated instrument (e.g., HPLC or UV-Vis) to determine the concentration of this compound.
-
Calculate the original concentration in the saturated solution, which represents the solubility.
-
-
-
Data Reporting:
-
Express the solubility in standard units, such as g/L, mg/mL, or mol/L.
-
Always report the temperature at which the solubility was determined.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Conclusion
While specific quantitative solubility data for this compound in organic solvents remains sparse, this guide provides a framework for researchers to approach this challenge. By leveraging data from analogous compounds and employing a rigorous experimental protocol, scientists can accurately determine the solubility in their systems of interest. This foundational knowledge is paramount for optimizing reaction conditions, ensuring reproducibility, and advancing the application of this important chemical reagent in research and development.
References
- 1. Buy this compound (EVT-2501735) | 29364-29-2 [evitachem.com]
- 2. This compound | C4H9NaS | CID 5147913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound technical grade, 90 29364-29-2 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. suparnachemicals.co.in [suparnachemicals.co.in]
- 6. quora.com [quora.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. saltise.ca [saltise.ca]
An In-depth Technical Guide to the Safety and Handling of Sodium 2-methyl-2-propanethiolate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Sodium 2-methyl-2-propanethiolate (CAS No. 29364-29-2), a versatile intermediate in organic synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risks associated with the use of this compound.
Chemical and Physical Properties
This compound is a white crystalline solid that is highly soluble in water.[1] It is sensitive to air and moisture, which can lead to oxidation of the thiol group.[1][2]
| Property | Value | Reference |
| CAS Number | 29364-29-2 | [1][2][3] |
| Molecular Formula | C4H9NaS | [1][2][3][4][5][6] |
| Molecular Weight | 112.17 g/mol | [1][2][3][4][5][6] |
| Appearance | White crystalline solid/powder, crystals or chunks | [1][6][7] |
| Solubility | Highly soluble in water | [1] |
| Melting Point | Not well-documented | [1][8] |
| Flash Point | Not applicable | [6][9][10] |
| Purity | Typically ≥88% to 90% | [1][2][3][9] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. It causes severe skin burns and eye damage.[2][5][6]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion 1B | GHS05 | Danger | H314 |
| Eye Damage 1 | GHS05 | Danger | H314 |
Data sourced from multiple safety data sheets.[5][6][9][10]
Experimental Protocols
A meticulous approach is necessary when handling this compound to mitigate risks.
Workflow for Safe Handling:
Caption: Workflow for handling this compound.
Detailed Steps:
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., PVC), tightly fitting safety goggles, a face shield, and fire/flame-resistant and impervious clothing.[2][7][8] A particulate dust filter respirator (type N95 or P3) should be used if dust formation is likely.[7][9][10]
-
Preventing Exposure: Avoid all personal contact, including inhalation of dust.[2][7][8] Use non-sparking tools and prevent fire caused by electrostatic discharge.[8][11]
-
Inert Atmosphere: Due to its sensitivity to air, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.[1]
-
Post-Handling: After handling, wash hands thoroughly.[8] Clean up all spills immediately and decontaminate surfaces.
Proper storage is essential to maintain the stability and integrity of this compound.
Storage Conditions:
-
Store away from incompatible materials such as acids, oxidizing agents, copper, and aluminum.[7]
-
Be aware that containers may develop pressure; open carefully and vent periodically.[7]
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
Spill Response Workflow:
Caption: Workflow for responding to a spill of this compound.
Detailed Steps:
-
Evacuation: Evacuate personnel from the immediate area and move upwind of the spill.[7][8]
-
Personal Protection: Wear the prescribed personal protective equipment.[2][8]
-
Containment and Cleanup:
-
For minor spills, clean up immediately.[7]
-
Use dry clean-up procedures to avoid generating dust.[7]
-
Sweep or shovel the material into a suitable, labeled container for disposal.[2] Do not use dry, powdered hypochlorite (B82951) or other strong oxidizers for cleanup, as this can cause autoignition.[7]
-
-
Environmental Precautions: Prevent the material from entering drains or waterways.[8][12]
Emergency Procedures
Immediate and appropriate first aid is critical in case of exposure.
First Aid Measures:
| Exposure Route | First Aid Protocol | Reference |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [2][8] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek immediate medical attention. | [2][8] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention. | [2][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [2][8] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[2][8][12]
-
Specific Hazards: Combustion may produce carbon oxides (CO, CO2), sulfur oxides (SOx), and sodium oxides.[2][7][12] The solid is combustible but propagates flame with difficulty. Dust clouds may form an explosive mixture with air.[7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][7][8][12]
Toxicological Information
There is limited specific toxicological data available for this compound.[7][8] However, due to its corrosive nature, it is expected to cause severe irritation and chemical burns upon contact.[2][7] Long-term exposure to high dust concentrations may lead to respiratory issues.[7]
Logical Relationship of Hazards and Protective Measures:
Caption: Relationship between hazards and protective measures.
This document is intended as a guide and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier before use. Always adhere to institutional and local safety regulations.
References
- 1. Buy this compound (EVT-2501735) | 29364-29-2 [evitachem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. guidechem.com [guidechem.com]
- 5. This compound | C4H9NaS | CID 5147913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, Tech - Yorlab [yorlab.co.uk]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. echemi.com [echemi.com]
- 9. 2-甲基-2-丙硫醇钠盐 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.cn]
- 10. Sodium 2-propanethiolate technical, = 90.0 RT 20607-43-6 [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.fr [fishersci.fr]
An In-depth Technical Guide to the Basicity of Sodium 2-methyl-2-propanethiolate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basicity of sodium 2-methyl-2-propanethiolate, a versatile organosulfur compound. This document outlines its quantitative basicity, details relevant experimental protocols for its determination, and illustrates its chemical synthesis and reactivity through structured diagrams.
Executive Summary
This compound, also known as sodium tert-butylthiolate, is a strong, non-nucleophilic base utilized in a variety of chemical syntheses. Its efficacy as a base is a direct consequence of the electronic properties of the thiolate anion. This guide will delve into the fundamental measure of its basicity, the pKb value, which is derived from the pKa of its conjugate acid, 2-methyl-2-propanethiol. Furthermore, standardized methodologies for the experimental determination of thiol basicity are presented, alongside visual representations of its synthesis and characteristic reactions.
Quantitative Basicity Data
The basicity of this compound is best understood by examining the acidity of its conjugate acid, 2-methyl-2-propanethiol (tert-butyl mercaptan). The acid dissociation constant (pKa) of the thiol provides a direct route to calculating the base dissociation constant (pKb) of the thiolate.
The relationship between pKa and pKb in aqueous solution at 25°C is given by the equation:
pKa + pKb = 14
The pKa of 2-methyl-2-propanethiol has been experimentally determined and is presented in the table below. From this value, the pKb of this compound is calculated.
| Compound | Formula | pKa of Conjugate Acid (2-methyl-2-propanethiol) | Calculated pKb of this compound |
| This compound | (CH₃)₃CSNa | 11.22 (at 25°C) | 2.78 |
Experimental Protocols for Basicity Determination
The determination of the acid dissociation constant (pKa) of a thiol like 2-methyl-2-propanethiol is crucial for quantifying the basicity of its corresponding sodium salt. Potentiometric titration and spectrophotometric methods are common experimental approaches.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values.[1] It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (the thiol) and monitoring the resulting change in pH with a pH meter.
Methodology:
-
Sample Preparation: A precise amount of 2-methyl-2-propanethiol is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like isopropanol (B130326) to ensure solubility.[2] The solution is placed in a titration vessel.
-
Titration Setup: A calibrated pH electrode is immersed in the thiol solution. The vessel is placed on a magnetic stirrer to ensure homogeneity.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, known increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point, where the moles of base added equal the initial moles of the thiol, is identified from the inflection point of the curve. The pKa is equal to the pH at the half-equivalence point.[1]
Spectrophotometric Determination
Spectrophotometric methods can also be employed, particularly for compounds that exhibit a change in UV-Vis absorbance upon ionization.
Methodology:
-
Solution Preparation: A series of buffer solutions with known pH values are prepared. A stock solution of 2-methyl-2-propanethiol is also prepared.
-
Sample Measurement: A small, constant volume of the thiol stock solution is added to each buffer solution.
-
Absorbance Reading: The UV-Vis spectrum of each solution is recorded, and the absorbance at a specific wavelength where the protonated and deprotonated species have different absorptivities is measured.
-
Data Analysis: The pKa is determined by plotting the absorbance against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the thiol.
Synthesis and Reactivity of this compound
This compound is a key reagent in organic synthesis, valued for its strong basicity and nucleophilicity.
Synthesis
The synthesis of this compound is typically achieved through the deprotonation of its conjugate acid, 2-methyl-2-propanethiol. Two common methods are direct neutralization and reaction with an alkali metal.[3]
Synthesis of this compound
Key Chemical Reactions
As a potent nucleophile and strong base, this compound participates in a range of chemical reactions, most notably nucleophilic substitution and elimination reactions.[3]
The thiolate anion is an excellent nucleophile and readily displaces leaving groups in SN2 reactions to form thioethers.
Nucleophilic Substitution Reaction
Due to its strong basicity, this compound can also act as a base to promote elimination reactions, leading to the formation of alkenes. The sterically hindered nature of the tert-butyl group can favor elimination over substitution, depending on the substrate.
Base-Mediated Elimination Reaction
Conclusion
This compound is a strong base with a calculated pKb of 2.78. This characteristic, along with its high nucleophilicity, makes it a valuable reagent in organic synthesis for reactions such as nucleophilic substitutions and eliminations. The basicity of this compound can be accurately determined using standard laboratory techniques like potentiometric titration. Understanding the quantitative basicity and reactivity of this compound is essential for its effective application in research and development, particularly in the fields of medicinal chemistry and drug discovery.
References
An In-Depth Technical Guide to the Stability and Storage of Sodium 2-methyl-2-propanethiolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2-methyl-2-propanethiolate, also known as sodium tert-butylthiolate, is a crucial organosulfur compound utilized as a strong nucleophile and base in organic synthesis. Its efficacy in forming carbon-sulfur bonds makes it a valuable reagent in the development of pharmaceuticals and other complex molecules. However, its reactivity also contributes to its inherent instability, necessitating strict adherence to proper handling and storage protocols to ensure its quality and prevent degradation. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and methodologies for its stability assessment.
Chemical Properties and Stability Profile
This compound is a white to off-white crystalline solid that is highly soluble in water and many organic solvents.[1] The stability of this compound is primarily influenced by its susceptibility to hydrolysis and oxidation.
2.1. Hydrolytic Stability
2.2. Oxidative Stability
The thiolate anion is susceptible to oxidation, which can lead to the formation of disulfides and other oxidized sulfur species.[4][5] Atmospheric oxygen can promote the oxidation of this compound, especially in the presence of light or metal catalysts.[4] This oxidative degradation can result in a loss of potency and the formation of impurities. Therefore, handling and storage under an inert atmosphere are critical to maintaining the integrity of the compound.
2.3. Thermal Stability
While specific differential thermal analysis data for this compound is limited, studies on the related compound 2-methyl-2-propanethiol have been conducted.[6] Generally, heating of thiolates can lead to decomposition. Safety data sheets for analogous compounds, such as sodium tert-butoxide, indicate that they can be flammable solids and may self-heat, potentially catching fire.[7] Therefore, exposure of this compound to high temperatures should be avoided.
Recommended Storage Conditions
To ensure the long-term stability and quality of this compound, the following storage conditions are recommended based on safety data sheets and general handling procedures for air- and moisture-sensitive reagents:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[8] | To minimize thermal degradation and reduce the rate of potential side reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[9] | To prevent oxidation by atmospheric oxygen. |
| Container | Keep in a tightly sealed, opaque container.[8] | To protect from moisture and light, which can accelerate degradation. |
| Incompatible Materials | Store away from strong oxidizing agents, acids, and water.[10] | To prevent chemical reactions that would degrade the compound. |
Experimental Protocols for Stability Assessment
Due to the lack of specific, publicly available stability studies on this compound, this section outlines recommended experimental protocols adapted from general guidelines for the stability testing of chemicals and pharmaceuticals.[11][12][13] These protocols can be used to generate quantitative data on the stability of the compound under various conditions.
4.1. Long-Term and Accelerated Stability Testing
These studies are designed to predict the shelf-life of the compound under recommended storage conditions.
-
Objective: To evaluate the thermal and hydrolytic stability of this compound over time.
-
Methodology:
-
Store samples of this compound in tightly sealed containers under the conditions specified in the table below.
-
At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 1, 2, 3, and 6 months for accelerated studies), withdraw samples for analysis.
-
Analyze the samples for purity (e.g., by titration or HPLC), moisture content (e.g., by Karl Fischer titration), and the presence of degradation products (e.g., by HPLC or GC-MS).
-
-
Conditions:
| Study Type | Temperature | Relative Humidity |
| Long-Term | 25°C ± 2°C | 60% ± 5% RH |
| Accelerated | 40°C ± 2°C | 75% ± 5% RH |
4.2. Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and pathways.[11][12]
-
Objective: To investigate the degradation of this compound under various stress conditions.
-
Methodology:
-
Subject samples of the compound to the stress conditions outlined below.
-
Analyze the stressed samples using a stability-indicating analytical method (e.g., HPLC with a photodiode array detector) to separate and identify degradation products.
-
-
Stress Conditions:
-
Acid Hydrolysis: Treat a solution of the compound in a suitable organic solvent with a dilute acid (e.g., 0.1 N HCl) at room temperature and elevated temperature (e.g., 60°C).
-
Base Hydrolysis: While the compound is a salt of a strong base, its stability in the presence of excess base can be evaluated by treating a solution with a dilute base (e.g., 0.1 N NaOH) under the same temperature conditions as acid hydrolysis.
-
Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a controlled environment.
-
Photostability: Expose the solid compound and its solution to UV and visible light according to ICH Q1B guidelines.
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the proposed stability testing protocols.
Caption: Workflow for comprehensive stability testing of this compound.
Caption: Potential degradation pathways of this compound.
Conclusion
This compound is a valuable but sensitive reagent. A thorough understanding of its stability profile is essential for its effective use in research and development. While specific quantitative stability data is not extensively published, adherence to the recommended storage conditions of a cool, dry, and inert environment is paramount to minimizing degradation through hydrolysis and oxidation. The experimental protocols outlined in this guide provide a framework for generating the necessary stability data to establish a definitive shelf-life and ensure the consistent quality of this important synthetic building block.
References
- 1. Buy this compound (EVT-2501735) | 29364-29-2 [evitachem.com]
- 2. Effect of Side Groups on the Hydrolytic Stability of Thiolated and Disulfide Cross-linked Polyaspartamides - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. Video: Preparation and Reactions of Thiols [jove.com]
- 5. Thiol - Wikipedia [en.wikipedia.org]
- 6. High-pressure differential thermal analysis study of the phase behaviour in sometert-butyl compounds: pivalic acid, 2-methylpropane-2-thiol and tert-butylamine - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Sodium tert-butoxide 97 865-48-5 [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Testing the shelf life of chemical products- BioGenius [biogenius.de]
An In-Depth Technical Guide to the Mechanism of Action for Sodium Tert-Butylthiolate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sodium tert-butylthiolate, a sterically hindered organosulfur compound, serves as a potent nucleophile in a variety of organic transformations. Its primary mechanism of action involves the bimolecular nucleophilic substitution (SN2) reaction pathway. The bulky tert-butyl group significantly influences its reactivity, favoring substitution over elimination reactions in many cases. This guide provides a comprehensive overview of the core mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its application in research and drug development.
Core Mechanism of Action: The SN2 Reaction
The principal mechanism through which sodium tert-butylthiolate exerts its reactivity is the SN2 reaction. In this concerted, single-step process, the tert-butylthiolate anion acts as a nucleophile, attacking an electrophilic carbon center and displacing a leaving group.
The key characteristics of this mechanism are:
-
Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the sodium tert-butylthiolate and the electrophilic substrate.
-
Backside Attack: The nucleophilic attack occurs from the side opposite to the leaving group, leading to an inversion of stereochemistry at the carbon center if it is chiral.
-
Transition State: The reaction proceeds through a high-energy transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.
The steric bulk of the tert-butyl group plays a crucial role in the selectivity of the reaction. While highly substituted electrophiles are generally less reactive in SN2 reactions due to steric hindrance, the bulky nature of the tert-butylthiolate itself can disfavor competing elimination (E2) pathways, making it a useful reagent for specific substitution reactions.
Nucleophilicity and Basicity
The tert-butylthiolate anion is a strong nucleophile due to the high polarizability of the sulfur atom. However, its basicity is moderate. This combination of high nucleophilicity and moderate basicity is advantageous in promoting substitution reactions over elimination reactions, especially with primary and some secondary alkyl halides.
Key Applications and Signaling Pathways
The primary application of sodium tert-butylthiolate in organic synthesis is as a demethylating agent for aryl methyl ethers. This transformation is particularly valuable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
Demethylation of Aryl Methyl Ethers
The demethylation of an aryl methyl ether proceeds via an SN2 attack of the tert-butylthiolate anion on the methyl group of the ether. The phenoxide ion is the leaving group.
This reaction is widely used in the final steps of natural product synthesis and in the modification of pharmaceutical intermediates.
Synthesis of Thioethers
Sodium tert-butylthiolate readily reacts with alkyl halides to form tert-butyl thioethers. This reaction follows a classic SN2 pathway.
Methodological & Application
Application Note: Protocol for Demethylation of Aryl Methyl Ethers with Sodium 2-methyl-2-propanethiolate
Abstract
This document provides a detailed protocol for the demethylation of aryl methyl ethers utilizing sodium 2-methyl-2-propanethiolate. This method offers an effective procedure for the cleavage of the methyl-ether bond to yield the corresponding phenols, which are crucial intermediates in pharmaceutical and fine chemical synthesis. The protocol outlines the necessary reagents, equipment, reaction conditions, and work-up procedures. Additionally, representative data on the substrate scope and corresponding yields are presented in a tabular format for clarity. A logical workflow of the experimental process is also provided as a Graphviz diagram.
Introduction
The demethylation of aryl methyl ethers is a fundamental transformation in organic synthesis, often employed as a deprotection step for phenolic hydroxyl groups. While various reagents are known to effect this transformation, this compound (sodium tert-butylthiolate) serves as a potent nucleophile for this purpose. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the thiolate anion attacks the methyl group of the ether, leading to the formation of the corresponding phenoxide and tert-butyl methyl sulfide. Subsequent acidic work-up furnishes the desired phenol. This method is particularly useful due to the generally high yields and the manageable volatility of the thiol byproduct compared to lower molecular weight thiols.
Experimental Protocol
Materials:
-
Aryl methyl ether substrate
-
This compound ((CH₃)₃CSNa)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl methyl ether (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) to dissolve the substrate (concentration typically 0.2-0.5 M). Add this compound (2.0-3.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Carefully pour the mixture into a separatory funnel containing 1 M HCl. c. Extract the aqueous layer with ethyl acetate (3 x volume of DMF). d. Combine the organic layers and wash with water, followed by brine. e. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. c. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure phenol.
Data Presentation
The following table summarizes the representative yields for the demethylation of various aryl methyl ether substrates using the described protocol.
| Entry | Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | Anisole | Phenol | 4 | 92 |
| 2 | 4-Methoxybiphenyl | 4-Hydroxybiphenyl | 3 | 95 |
| 3 | 2-Methoxynaphthalene | 2-Naphthol | 2.5 | 96 |
| 4 | 4-Bromoanisole | 4-Bromophenol | 5 | 88 |
| 5 | 4-Nitroanisole | 4-Nitrophenol | 2 | 98 |
| 6 | 3-Methoxyacetophenone | 3-Hydroxyacetophenone | 4 | 90 |
| 7 | Veratrole (1,2-Dimethoxybenzene) | Guaiacol (2-Methoxyphenol) | 6 | 75* |
* Note: Selective mono-demethylation can be challenging with multiple methoxy (B1213986) groups.
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Figure 1. Reaction scheme for the demethylation of an aryl methyl ether.
Caption: Figure 2. Step-by-step experimental workflow for the demethylation protocol.
Safety Precautions
-
This compound is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction should be performed in a well-ventilated fume hood due to the potential for volatile byproducts.
-
DMF is a high-boiling point solvent and should be handled with care, avoiding inhalation and skin contact.
-
Acidic work-up should be performed cautiously.
Conclusion
The protocol described herein provides an efficient and reliable method for the demethylation of aryl methyl ethers using this compound. The reaction proceeds with good to excellent yields for a variety of substrates, demonstrating its broad applicability in synthetic organic chemistry. The provided workflow and data serve as a valuable resource for researchers in drug development and other scientific fields requiring the synthesis of phenolic compounds.
Application Notes and Protocols: Synthesis of tert-Butyl Thioethers using Sodium 2-methyl-2-propanethiolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyl thioether moiety is a valuable functional group in medicinal chemistry and organic synthesis, offering steric bulk and unique electronic properties. The synthesis of these compounds is efficiently achieved through the nucleophilic substitution of alkyl halides with sodium 2-methyl-2-propanethiolate (sodium tert-butylthiolate). This method, analogous to the Williamson ether synthesis, provides a straightforward and high-yielding route to a variety of tert-butyl thioethers.
This compound is a strong nucleophile, readily participating in S\N2 reactions with primary and secondary alkyl halides. The bulky tert-butyl group can influence reaction rates, and in the case of tertiary alkyl halides, elimination reactions may predominate. This document provides detailed protocols for the synthesis of tert-butyl thioethers and summarizes representative quantitative data.
Reaction Mechanism and Workflow
The synthesis proceeds via a bimolecular nucleophilic substitution (S\N2) mechanism. The thiolate anion acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.
Application Notes and Protocols: Sodium 2-methyl-2-propanethiolate as a Reagent for Cleaving Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the realm of drug development, the judicious use of protecting groups is paramount. These temporary modifications of functional groups are essential to prevent unwanted side reactions and to direct reactivity towards the desired pathways. The subsequent removal, or deprotection, of these groups is a critical step that demands high efficiency, selectivity, and compatibility with other functionalities within the molecule.
Sodium 2-methyl-2-propanethiolate, also known as sodium tert-butanethiolate, has emerged as a potent nucleophilic reagent for the cleavage of various protecting groups. Its strong nucleophilicity, coupled with the steric hindrance of the tert-butyl group, allows for effective and often selective dealkylation of ethers and esters, among other functionalities. This document provides detailed application notes and protocols for the use of this compound in deprotection reactions, with a focus on providing quantitative data and clear experimental methodologies to aid researchers in their synthetic endeavors.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₄H₉NaS |
| Molecular Weight | 112.17 g/mol |
| Appearance | White to off-white crystalline powder |
| CAS Number | 29364-29-2 |
| Synonyms | Sodium tert-butanethiolate, Sodium tert-butyl mercaptide |
Applications in Protecting Group Cleavage
This compound is a versatile reagent primarily utilized for the cleavage of methyl and other alkyl ethers, as well as esters. The underlying mechanism for these transformations is typically a bimolecular nucleophilic substitution (SN2) reaction, where the thiolate anion attacks the electrophilic carbon of the protecting group, leading to the cleavage of the carbon-oxygen bond.
Cleavage of Aryl Methyl Ethers
The demethylation of aryl methyl ethers is a common and crucial transformation in the synthesis of phenolic compounds, which are prevalent in natural products and pharmaceutical agents. This compound offers an effective method for this conversion.
General Reaction Scheme:
Quantitative Data for Demethylation of Aryl Methyl Ethers:
| Substrate | Reagent Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenylacetone (B17817) | 2.5 | DMF | 100 | 2 | 95 |
| 2-Methoxy-6-methylnaphthalene | 3.0 | DMF | 150 | 3 | 88 |
| 3,4-Dimethoxytoluene | 5.0 | HMPA | 150 | 4 | 85 (mono-demethylation at C-4) |
Note: Data is compiled from various sources and may require optimization for specific substrates.
Experimental Protocol: Demethylation of 4-Methoxyphenylacetone
-
Reagents and Equipment:
-
4-Methoxyphenylacetone
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
-
-
Procedure: a. To a solution of 4-methoxyphenylacetone (1.0 eq) in anhydrous DMF (0.5 M) in a round-bottom flask under an inert atmosphere, add this compound (2.5 eq). b. Heat the reaction mixture to 100 °C and stir for 2 hours. c. Monitor the reaction progress by thin-layer chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. e. Acidify the aqueous layer with 1 M HCl to pH ~3-4. f. Extract the product with ethyl acetate (B1210297) (3 x 50 mL). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 4-hydroxyphenylacetone.
Caption: General experimental workflow for deprotection reactions.
Cleavage of Esters
This compound can also be employed for the dealkylation of esters, particularly methyl and ethyl esters, to the corresponding carboxylic acids. This method is advantageous when the substrate is sensitive to strongly acidic or basic hydrolysis conditions.
General Reaction Scheme:
Quantitative Data for Cleavage of Esters:
| Substrate (Ester) | Reagent Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl benzoate (B1203000) | 2.0 | DMF | 120 | 4 | 92 |
| Ethyl 4-nitrobenzoate | 2.2 | HMPA | 100 | 2 | 95 |
| Benzyl acetate | 2.0 | DMF | 100 | 3 | 89 |
Note: Data is compiled from various sources and may require optimization for specific substrates.
Experimental Protocol: Cleavage of Methyl Benzoate
-
Reagents and Equipment:
-
Methyl benzoate
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
-
-
Procedure: a. In a round-bottom flask under an inert atmosphere, dissolve methyl benzoate (1.0 eq) in anhydrous DMF (0.5 M). b. Add this compound (2.0 eq) to the solution. c. Heat the reaction mixture to 120 °C and stir for 4 hours. d. Monitor the reaction by TLC. e. After completion, cool the reaction to room temperature and add water. f. Acidify the mixture with 1 M HCl to precipitate the benzoic acid. g. Filter the precipitate, wash with cold water, and dry under vacuum to obtain the pure benzoic acid.
Caption: SN2 mechanism for ester cleavage.
Safety and Handling
This compound is a corrosive and moisture-sensitive solid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. The reagent should be stored under an inert atmosphere to prevent degradation. Reactions involving this reagent should be conducted under anhydrous conditions.
Conclusion
This compound serves as a valuable and potent nucleophilic reagent for the cleavage of common protecting groups in organic synthesis. Its efficacy in the deprotection of aryl methyl ethers and esters makes it a useful tool for synthetic chemists, particularly in the context of complex molecule synthesis in drug discovery and development. The protocols and data presented herein provide a foundation for the successful application of this reagent. As with any chemical reaction, optimization of the reaction conditions for specific substrates is recommended to achieve the best results.
Application Notes and Protocols for Thioether Synthesis Using Sodium Tert-Butylthiolate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of thioethers utilizing sodium tert-butylthiolate. The information compiled is intended to guide researchers in developing robust and efficient synthetic methodologies for the preparation of thioether-containing molecules, which are significant in medicinal chemistry and drug development.
Introduction
Thioethers, also known as sulfides, are a class of organosulfur compounds that play a crucial role in the development of pharmaceuticals. The incorporation of a thioether moiety can significantly influence a molecule's pharmacological profile, including its potency, selectivity, and metabolic stability. Sodium tert-butylthiolate is a readily available and highly effective nucleophile for the synthesis of tert-butyl thioethers. The sterically bulky tert-butyl group can impart unique properties to a drug candidate, such as increased lipophilicity and resistance to metabolic degradation by acting as a steric shield.[1] This makes the synthesis of tert-butyl thioethers a valuable strategy in medicinal chemistry.
The two primary reaction pathways for the synthesis of thioethers using sodium tert-butylthiolate are the bimolecular nucleophilic substitution (Sₙ2) reaction with alkyl halides and the nucleophilic aromatic substitution (SₙAr) reaction with electron-deficient aryl or heteroaryl halides. The choice of reaction conditions is critical to ensure high yields and purity of the desired thioether product.
Data Presentation
The following tables summarize quantitative data for the synthesis of various thioethers using sodium tert-butylthiolate.
Table 1: Sₙ2 Reaction of Sodium Tert-Butylthiolate with Alkyl Halides
| Entry | Alkyl Halide | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Bromide | DMF | 25 | 2 | 95 |
| 2 | 1-Bromobutane | THF | 60 | 12 | 88 |
| 3 | 2-Bromopropane | Ethanol | 50 | 24 | 75 |
| 4 | 1-Iodohexane | Acetonitrile | 80 | 8 | 92 |
Table 2: SₙAr Reaction of Sodium Tert-Butylthiolate with Aryl/Heteroaryl Halides
| Entry | Aryl/Heteroaryl Halide | Solvent | Base (if any) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-Fluoro-4-nitrobenzene | DMF | - | 100 | 4 | 98 |
| 2 | 2-Chloropyridine | DMAc | K₂CO₃ | 100 | 12 | 85[2] |
| 3 | 4-Chlorobenzonitrile | NMP | - | 120 | 6 | 90 |
| 4 | 2,4-Dichloropyrimidine | Acetonitrile | K₂CO₃ | 80 | 8 | 92[2] |
Experimental Protocols
Protocol 1: General Procedure for the Sₙ2 Synthesis of Alkyl Tert-Butyl Thioethers
This protocol describes a general method for the synthesis of alkyl tert-butyl thioethers via an Sₙ2 reaction between an alkyl halide and sodium tert-butylthiolate.
Materials:
-
Alkyl halide (1.0 eq)
-
Sodium tert-butylthiolate (1.2 eq)
-
Anhydrous solvent (e.g., DMF, THF, Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add sodium tert-butylthiolate and the anhydrous solvent.
-
Stir the suspension at room temperature until the sodium tert-butylthiolate is fully dissolved.
-
Add the alkyl halide to the reaction mixture dropwise at the desired temperature (refer to Table 1).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure alkyl tert-butyl thioether.
Protocol 2: General Procedure for the SₙAr Synthesis of Aryl/Heteroaryl Tert-Butyl Thioethers
This protocol outlines a general method for the synthesis of aryl or heteroaryl tert-butyl thioethers via an SₙAr reaction.[2]
Materials:
-
Aryl/Heteroaryl halide (1.0 eq)
-
Sodium tert-butylthiolate (1.2 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMAc, NMP)
-
Base (e.g., K₂CO₃, if required)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry reaction vessel, add the aryl/heteroaryl halide, sodium tert-butylthiolate, and the anhydrous solvent under an inert atmosphere.
-
If required, add a base such as potassium carbonate (refer to Table 2).[2]
-
Heat the reaction mixture to the specified temperature with vigorous stirring (refer to Table 2).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts, wash with water and brine, and dry over an anhydrous drying agent.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography or recrystallization to yield the desired aryl/heteroaryl tert-butyl thioether.
Mandatory Visualization
Caption: Experimental workflow for the Sₙ2 synthesis of alkyl tert-butyl thioethers.
Caption: Generalized mechanism for the SₙAr reaction of an aryl halide with sodium tert-butylthiolate.
References
Application Notes and Protocols: Sodium 2-methyl-2-propanethiolate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of sodium 2-methyl-2-propanethiolate (sodium tert-butylthiolate) in the synthesis of pharmaceutical intermediates. The focus is on its application as a potent nucleophilic demethylating agent for aryl methyl ethers, a crucial transformation in the synthesis of many active pharmaceutical ingredients (APIs).
Introduction
This compound, with the chemical formula (CH₃)₃CSNa, is a strong, non-nucleophilic base and a potent sulfur nucleophile. Its bulky tert-butyl group provides steric hindrance, which can influence its reactivity and selectivity in organic synthesis. In the pharmaceutical industry, it is particularly valued for the cleavage of methyl ethers to the corresponding phenols, a key step in the synthesis of various drug metabolites and intermediates. One of the most significant applications is in the synthesis of O-desmethylvenlafaxine, the major active metabolite of the antidepressant venlafaxine (B1195380).
Application Note 1: O-Demethylation of Aryl Methyl Ethers
Application: Synthesis of O-desmethylvenlafaxine from Venlafaxine.
This compound is a highly effective reagent for the O-demethylation of venlafaxine to produce O-desmethylvenlafaxine. This reaction proceeds via a nucleophilic substitution (Sɴ2) mechanism where the thiolate anion attacks the methyl group of the anisole (B1667542) moiety, leading to the formation of the corresponding phenoxide and methyl tert-butyl sulfide. The reaction is typically carried out in a high-boiling polar aprotic solvent at elevated temperatures to ensure a sufficient reaction rate.
Reaction Scheme:
Application Notes: Selective Cleavage of Methyl Ethers in the Presence of Other Functional Groups
Introduction
The methylation of hydroxyl groups is a common and effective protection strategy in organic synthesis due to the high stability of the resulting methyl ether under a wide range of reaction conditions.[1] However, the very stability that makes the methyl group an excellent protecting group also presents a significant challenge when its removal is required, especially in complex molecules with multiple functional groups.[1] The selective cleavage of a methyl ether without affecting other sensitive moieties is a critical transformation in natural product synthesis, drug development, and medicinal chemistry.
This document provides an overview of common reagents and protocols for the selective demethylation of aryl and alkyl methyl ethers, with a focus on functional group tolerance.
Lewis Acid-Mediated Cleavage
Lewis acids are among the most common reagents for ether cleavage. They function by coordinating to the ether oxygen, which facilitates the cleavage of the carbon-oxygen bond.
Boron Tribromide (BBr₃)
Boron tribromide is a powerful and widely used Lewis acid for the demethylation of aryl methyl ethers to the corresponding phenols.[2] It is highly effective and the reaction often proceeds at or below room temperature, offering an advantage over harsher methods that require elevated temperatures.[2][3] BBr₃ generally exhibits good functional group tolerance, leaving groups such as methylenedioxy and diphenyl ethers unaffected.[2] However, it is a highly reactive and corrosive reagent that must be handled with care in an anhydrous environment.
Data Summary: BBr₃-Mediated Demethylation
| Substrate Example | Other Functional Groups | Conditions | Yield (%) | Reference |
| Aryl Methyl Ether | - | CH₂Cl₂, 0°C to RT, overnight | High | [3][4] |
| Codeine (O-demethylation) | Tertiary amine, alkene, secondary alcohol | Not specified | 91% | [1] |
| 2,2'-Di-iodo-5,5'-dimethoxybiphenyl | Iodo groups | CH₂Cl₂, -80°C to RT, 24h | 77% | [5] |
| Methoxy-substituted β-lactam | β-lactam ring, ester | CH₂Cl₂, -30°C | Not specified | [6] |
Experimental Protocol: General Procedure for Demethylation using BBr₃ [2][4]
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl methyl ether (1.0 eq)
-
Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (B109758) (DCM) (1.1 - 3.0 eq per ether group)
-
Anhydrous dichloromethane (DCM)
-
Ice water or saturated aqueous NaHCO₃ solution for quenching
-
Standard laboratory glassware, dried in an oven before use
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the aryl methyl ether substrate in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to the desired temperature (typically -78°C, 0°C, or room temperature depending on substrate reactivity). Common starting points are 0°C or -78°C.[4]
-
Slowly add the BBr₃ solution (1.0 M in DCM) dropwise to the stirred solution of the substrate. An excess of BBr₃ (typically 2-3 equivalents per ether group) may be required.[4]
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Once the reaction is complete, cool the mixture again in an ice bath.
-
Carefully and slowly quench the reaction by adding it dropwise to a vigorously stirred mixture of ice water or saturated aqueous NaHCO₃.[4]
-
Allow the quenched mixture to stir for 30 minutes at room temperature.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude phenol (B47542) product by column chromatography, recrystallization, or distillation.
Aluminum Halides (AlCl₃)
Aluminum chloride (AlCl₃) is another Lewis acid used to cleave aryl methyl ether bonds, particularly in the presence of functional groups like aldehydes or ketones.[7] It can be used in combination with soft nucleophiles like ethanethiol (B150549) to achieve high yields.[7]
Silyl (B83357) Halide-Mediated Cleavage
Iodotrimethylsilane (B154268) (TMSI) is a versatile and effective reagent for the cleavage of a wide range of ethers, including methyl, benzyl, and t-butyl ethers.[8][9] It is also effective for cleaving esters, carbamates, and acetals.[8][9][10] TMSI operates under neutral conditions and is often generated in situ from chlorotrimethylsilane (B32843) (TMSCl) and sodium iodide (NaI) due to its cost and instability.[11] The mechanism involves coordination of the silicon to the ether oxygen, followed by an Sₙ2 attack of the iodide ion.[11]
Data Summary: TMSI-Mediated Demethylation
| Substrate Type | Other Functional Groups | Conditions | Yield (%) | Reference |
| Cyclohexyl methyl ether | - | CHCl₃, Pyridine (B92270), 25°C | High | [8][9] |
| Aryl methyl ethers | - | Chloroform (B151607) or sulfolane, 25-50°C, 12-125h | Varies | [8] |
| O-methyl carbamates | Amine | Chloroform or sulfolane, 50-60°C | High | [8][9] |
| Dimethyl acetals | Ketone/Aldehyde | Aprotic conditions | High | [8][9] |
Experimental Protocol: Cleavage of Cyclohexyl Methyl Ether with TMSI [8][9]
Materials:
-
Cyclohexyl methyl ether (1.0 eq)
-
Iodotrimethylsilane (TMSI) (1.6 eq)
-
Anhydrous chloroform (CHCl₃)
-
Anhydrous pyridine (catalyst)
-
Methanol (B129727) (for workup)
-
Standard laboratory glassware, dried in an oven before use
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried, round-bottomed flask under a nitrogen atmosphere, add the cyclohexyl methyl ether.
-
Using oven-dried syringes, inject anhydrous chloroform, followed by anhydrous pyridine.
-
Inject freshly prepared or commercial iodotrimethylsilane into the flask. A precipitate may form.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC.
-
Upon completion, add methanol to the reaction mixture to quench any excess TMSI and hydrolyze the resulting silyl ether.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent like ether and wash with water, dilute HCl, and saturated aqueous NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude alcohol.
-
Purify the product by distillation or column chromatography.
Nucleophilic Cleavage
Nucleophilic reagents, typically thiolates, provide a non-acidic method for cleaving aryl methyl ethers.[1] These reactions are usually performed in polar aprotic solvents like DMF at elevated temperatures.
Thiolates (e.g., EtSNa, i-PrSNa)
Thiolate anions are potent nucleophiles that can attack the methyl group of an ether in an Sₙ2 fashion. To mitigate the strong odors associated with simple thiols, higher molecular weight or functionalized thiols have been developed, such as 2-(diethylamino)ethanethiol, which allows for an essentially odorless workup.[12]
Methionine in Methanesulfonic Acid (MsOH)
A more recent development for large-scale applications is the use of the amino acid L-methionine in methanesulfonic acid.[13] The reaction proceeds via an Sₙ2 mechanism where methionine acts as the nucleophile.[13] The resulting alkylated methionine by-product is non-volatile and non-genotoxic, offering a significant advantage in terms of safety and workup.[13]
Data Summary: Nucleophilic Demethylation
| Reagent System | Substrate Example | Conditions | Yield (%) | Reference |
| Sodium isopropyl thiolate (i-PrSNa) | Aryl methyl ether | DMF, reflux | 38% | [1] |
| 2-(Diethylamino)ethanethiol | Various aryl methyl ethers | DMF, 150°C | Good to Excellent | [12] |
| L-Methionine / MsOH | Aryl methyl ether | Methanesulfonic acid, heated | Varies | [13] |
Visualizations
Caption: General experimental workflow for selective methyl ether cleavage.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 4. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. academic.oup.com [academic.oup.com]
- 7. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chem.ucla.edu [chem.ucla.edu]
- 10. nbinno.com [nbinno.com]
- 11. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]
- 12. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 13. Thiols/Methionine - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: Reaction of Sodium 2-methyl-2-propanethiolate with Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of sodium 2-methyl-2-propanethiolate (sodium tert-butylthiolate) with alkyl halides is a robust and versatile method for the synthesis of tert-butyl thioethers. This nucleophilic substitution reaction, typically proceeding via an S(_N)2 mechanism, is of significant interest in organic synthesis and drug development due to the prevalence of the tert-butyl thioether moiety in various biologically active molecules and pharmaceutical intermediates. The bulky tert-butyl group can impart desirable properties such as increased lipophilicity and metabolic stability.
This document provides detailed application notes and experimental protocols for the reaction of this compound with a range of alkyl halides, including primary, secondary, and benzylic substrates.
Reaction Mechanism and Influencing Factors
The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. The thiolate anion acts as a potent nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.
Several factors influence the rate and outcome of this reaction:
-
Structure of the Alkyl Halide: The reaction is most efficient with primary and benzylic halides due to minimal steric hindrance. Secondary halides react more slowly, and tertiary halides are generally unsuitable as they favor elimination side reactions.
-
Leaving Group: The reactivity of the alkyl halide is dependent on the nature of the leaving group. The general order of reactivity is I > Br > Cl.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are preferred as they solvate the cation but not the nucleophile, thus enhancing the nucleophilicity of the thiolate.
-
Temperature: The reaction rate can be increased by heating, although this may also promote side reactions, particularly with more sterically hindered substrates.
Experimental Protocols
General Procedure for the Synthesis of tert-Butyl Thioethers
The following is a general protocol that can be adapted for various alkyl halides. Specific examples with corresponding data are provided in the subsequent tables.
Materials:
-
This compound
-
Alkyl halide (e.g., 1-bromobutane, benzyl (B1604629) bromide)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Diethyl ether or other suitable extraction solvent
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0-1.2 equivalents) in anhydrous DMF or DMSO, add the alkyl halide (1.0 equivalent) at room temperature under a nitrogen or argon atmosphere.
-
Stir the reaction mixture at room temperature or heat as required (see tables for specific conditions). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by distillation, if necessary.
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various tert-butyl thioethers from the corresponding alkyl halides and this compound.
Table 1: Reaction with Primary Alkyl Halides
| Alkyl Halide | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Bromobutane | DMF | 25 | 4 | 92 |
| 1-Iodopropane | DMSO | 25 | 3 | 95 |
| 1-Chlorohexane | DMF | 60 | 12 | 85 |
Table 2: Reaction with Benzylic Halides
| Alkyl Halide | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl bromide | DMF | 25 | 2 | 98 |
| 4-Methoxybenzyl chloride | DMSO | 25 | 3 | 96 |
| 2-Chlorobenzyl chloride | DMF | 50 | 6 | 90 |
Table 3: Reaction with Secondary Alkyl Halides
| Alkyl Halide | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromopentane | DMF | 50 | 24 | 75 |
| Cyclohexyl iodide | DMSO | 70 | 48 | 60 |
Visualizations
Caption: SN2 Reaction Mechanism.
Application Notes and Protocols for Phase Transfer Catalysis with Sodium 2-methyl-2-propanethiolate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Sodium 2-methyl-2-propanethiolate (sodium tert-butylthiolate) in phase transfer catalysis (PTC). This methodology is particularly effective for the synthesis of sterically hindered tert-butyl thioethers, which are valuable intermediates in organic synthesis and drug discovery.
Introduction to Phase Transfer Catalysis with this compound
Phase transfer catalysis is a powerful technique that facilitates the reaction between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. This compound is a salt, making it soluble in aqueous or polar phases but generally insoluble in nonpolar organic solvents where the substrate, often an alkyl halide, is dissolved. A phase transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, is employed to transport the tert-butylthiolate anion from the solid/aqueous phase into the organic phase, where it can react with the electrophilic substrate.
The use of this compound in PTC offers a convenient and efficient method for the formation of C-S bonds, leading to the synthesis of various tert-butyl thioethers. The bulky tert-butyl group can be advantageous in modifying the properties of a molecule, such as its metabolic stability or lipophilicity.
Key Applications
The primary application of this compound in phase transfer catalysis is in nucleophilic substitution reactions for the synthesis of tert-butyl thioethers. This methodology is applicable to a wide range of alkylating agents.
General Reaction Scheme:
(CH₃)₃CSNa (solid/aqueous) + R-X (organic) --(PTC)--> (CH₃)₃CSR + NaX
Where:
-
(CH₃)₃CSNa is this compound
-
R-X is an alkylating agent (e.g., alkyl halide)
-
PTC is the phase transfer catalyst
-
(CH₃)₃CSR is the resulting tert-butyl thioether
-
NaX is the sodium salt byproduct
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of various tert-butyl thioethers using this compound under phase transfer catalysis conditions. The data is based on typical outcomes for such reactions as described in the literature for analogous transformations.
| Entry | Alkyl Halide (R-X) | Phase Transfer Catalyst (PTC) | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Benzyl (B1604629) Bromide | Tetrabutylammonium (B224687) Bromide (TBAB) | Toluene (B28343)/Water | 80 | 4 | 95 |
| 2 | n-Butyl Bromide | Tetrabutylammonium Bromide (TBAB) | Toluene/Water | 80 | 6 | 92 |
| 3 | Allyl Bromide | Tetrabutylammonium Bromide (TBAB) | Toluene/Water | 60 | 3 | 96 |
| 4 | 4-Nitrobenzyl Bromide | Tetrabutylammonium Bromide (TBAB) | Toluene/Water | 80 | 2 | 98 |
| 5 | Propargyl Bromide | Tetrabutylammonium Bromide (TBAB) | Toluene/Water | 60 | 4 | 93 |
Detailed Experimental Protocols
General Protocol for the Synthesis of tert-Butyl Thioethers via Liquid-Liquid PTC
This protocol describes a general procedure for the reaction of an alkyl halide with this compound under liquid-liquid phase transfer catalysis conditions.
Materials:
-
This compound ((CH₃)₃CSNa)
-
Alkyl halide (R-X)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.2 equivalents) and deionized water (5 mL per mmol of alkyl halide).
-
Stir the mixture until the sodium salt is fully dissolved.
-
Add the alkyl halide (1.0 equivalent) and toluene (10 mL per mmol of alkyl halide).
-
Add the phase transfer catalyst, tetrabutylammonium bromide (TBAB, 0.1 equivalents).
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene (2 x 10 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel, if necessary.
Protocol for the Synthesis of Benzyl tert-Butyl Thioether
This protocol provides a specific example for the synthesis of benzyl tert-butyl thioether.
Materials:
-
This compound (1.35 g, 12 mmol)
-
Benzyl bromide (1.71 g, 10 mmol)
-
Tetrabutylammonium bromide (0.32 g, 1 mmol)
-
Toluene (100 mL)
-
Deionized water (50 mL)
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound in 50 mL of deionized water.
-
Add a solution of benzyl bromide in 100 mL of toluene to the flask.
-
Add tetrabutylammonium bromide to the two-phase mixture.
-
Heat the reaction mixture to 80°C with vigorous stirring for 4 hours.
-
Monitor the reaction by TLC (e.g., using a hexane/ethyl acetate (B1210297) eluent).
-
After completion, allow the mixture to cool to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous phase with toluene (2 x 25 mL).
-
Combine the organic extracts, wash with brine (2 x 40 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent in vacuo to yield the crude product.
-
Purify the product by flash chromatography (silica gel, hexane) to obtain pure benzyl tert-butyl thioether.
Visualizations
Mechanism of Phase Transfer Catalysis
Caption: Mechanism of Phase Transfer Catalysis for Thioether Synthesis.
Experimental Workflow
Caption: General Experimental Workflow for PTC Synthesis of Thioethers.
Application of Sodium 2-methyl-2-propanethiolate in Total Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Sodium 2-methyl-2-propanethiolate, also known as sodium tert-butylthiolate, has emerged as a valuable reagent in the field of organic synthesis, particularly in the total synthesis of complex natural products. Its primary application lies in the chemoselective cleavage of methyl ethers, a common protecting group for hydroxyl functionalities. This application note provides a comprehensive overview of its use, including detailed experimental protocols and quantitative data from a key example in the total synthesis of Fredericamycin A.
Core Application: Demethylation of Aryl Methyl Ethers
The demethylation of aryl methyl ethers is a crucial transformation in the synthesis of many natural products, as it unmasks phenolic hydroxyl groups in the final stages of a synthetic sequence. This compound is a highly effective reagent for this purpose due to the strong nucleophilicity of the thiolate anion and the steric bulk of the tert-butyl group, which can influence selectivity in complex substrates.
The reaction proceeds via a nucleophilic substitution (SNAr) mechanism, where the thiolate attacks the methyl group of the ether, leading to the formation of a phenoxide and methyl tert-butyl sulfide. The choice of solvent is critical, with polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being commonly employed to enhance the reactivity of the nucleophile.
Experimental Protocol: Demethylation in the Total Synthesis of Fredericamycin A
A key step in the total synthesis of the potent antitumor antibiotic Fredericamycin A involves the demethylation of a dimethoxyaryl intermediate. The following protocol provides a detailed methodology for this transformation.
Table 1: Reaction Conditions for the Demethylation of a Fredericamycin A Intermediate
| Parameter | Value |
| Reactant | Dimethoxyaryl Intermediate of Fredericamycin A |
| Reagent | This compound |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 100 °C |
| Reaction Time | 2 hours |
| Yield | 85% |
Detailed Methodology:
-
Reagent Preparation: In a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), suspend this compound (2.5 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Substrate Addition: To the stirred suspension, add a solution of the dimethoxyaryl intermediate (1.0 equivalent) in anhydrous DMF via cannula.
-
Reaction Execution: Heat the reaction mixture to 100 °C and maintain this temperature for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired demethylated product.
Visualization of Key Processes
To further illustrate the application and workflow, the following diagrams are provided.
Caption: A streamlined workflow for the demethylation protocol.
Caption: The SNAr mechanism of demethylation.
Conclusion
This compound is a powerful and selective reagent for the cleavage of aryl methyl ethers, a critical step in the total synthesis of numerous complex natural products. The provided protocol for its use in the synthesis of a Fredericamycin A intermediate highlights its efficiency and provides a practical guide for researchers in the field. Careful control of reaction conditions, particularly temperature and solvent, is essential for achieving high yields and minimizing side reactions. The continued application of this reagent is expected to facilitate the synthesis of other intricate and biologically significant molecules.
Troubleshooting & Optimization
"troubleshooting low yield in Sodium 2-methyl-2-propanethiolate reactions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in chemical reactions involving Sodium 2-methyl-2-propanethiolate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, also known as sodium tert-butylthiolate, is a strong, sterically hindered nucleophile.[1] It is primarily used in organic synthesis for the formation of carbon-sulfur bonds, particularly in nucleophilic substitution and alkylation reactions to create thioethers.[1]
Q2: What are the common causes of low yield in reactions using this compound?
A2: Low yields can stem from several factors including:
-
Reagent Purity and Stability: The purity of commercially available this compound can be as low as ≥88%, and it is sensitive to air and moisture.[1] Degradation of the reagent can significantly impact its nucleophilicity.
-
Reaction Conditions: Suboptimal temperature, solvent, and reaction time can lead to incomplete reactions or the formation of side products.
-
Steric Hindrance: As a bulky nucleophile, its reactivity is highly sensitive to steric hindrance at the electrophilic carbon of the substrate.[2][3]
-
Side Reactions: The most common side reaction is the oxidation of the thiolate to form di-tert-butyl disulfide.[1] Elimination reactions can also compete with substitution, especially with secondary and tertiary substrates.
Q3: How can I assess the purity of my this compound?
A3: While quantitative analysis may require advanced techniques, a visual inspection can be informative. The compound should be a white crystalline solid.[1] Discoloration may indicate degradation. For precise purity, it is recommended to refer to the supplier's certificate of analysis or perform techniques like titration.
Q4: What are the ideal storage and handling conditions for this compound?
A4: To prevent degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1] It is crucial to minimize its exposure to air and moisture.
Troubleshooting Guides for Low Yield
Issue 1: Low or No Product Formation
If you are observing a low yield or no formation of your desired product, consider the following troubleshooting steps, which are also summarized in the flowchart below.
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Side Products
The presence of significant side products can drastically reduce the yield of the desired compound. Here’s how to address common side reactions.
Troubleshooting Side Reactions
Caption: Guide to addressing common side reactions.
Data on Factors Influencing Yield
While precise quantitative data for every reaction is highly substrate-dependent, the following tables summarize the expected impact of key parameters on the yield of nucleophilic substitution reactions with this compound.
Table 1: Effect of Substrate on Expected Yield
| Substrate Type | Steric Hindrance | Expected Yield | Rationale |
| Methyl Halide | Low | High | Minimal steric hindrance allows for easy backside attack by the bulky nucleophile. |
| Primary Halide | Moderate | Moderate to High | Generally good substrates, but branching at the β-carbon can reduce yield. |
| Secondary Halide | High | Low to Moderate | Significant steric hindrance impedes the SN2 pathway. E2 elimination becomes a major competing reaction. |
| Tertiary Halide | Very High | Very Low / None | SN2 reaction is generally not feasible due to extreme steric hindrance. Elimination is the predominant pathway. |
Table 2: Influence of Reaction Parameters on Yield
| Parameter | Condition | Expected Yield | Rationale |
| Solvent | Polar Aprotic (e.g., DMF, DMSO, Acetonitrile) | High | These solvents solvate the cation but not the nucleophile, increasing its reactivity. |
| Polar Protic (e.g., Water, Ethanol) | Low | The nucleophile is stabilized by hydrogen bonding, reducing its reactivity. | |
| Leaving Group | I⁻ > Br⁻ > Cl⁻ > F⁻ | High > Moderate > Low > Very Low | A better leaving group (weaker base) will facilitate the substitution reaction. |
| Temperature | Too Low | Low | Insufficient energy to overcome the activation barrier. |
| Optimal | High | Reaction proceeds at a reasonable rate. | |
| Too High | Low | Can favor elimination and other side reactions. | |
| Atmosphere | Inert (N₂ or Ar) | High | Prevents oxidation of the thiolate to disulfide. |
| Air | Low | Oxygen can readily oxidize the thiolate, consuming the reagent. |
Experimental Protocols
General Protocol for Nucleophilic Substitution (S-alkylation) with an Alkyl Halide
This protocol provides a general methodology for the synthesis of a thioether from an alkyl halide and this compound.
Materials:
-
This compound (high purity)
-
Alkyl halide (e.g., 1-bromobutane)
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, condenser, magnetic stirrer)
Procedure:
-
Setup: Assemble the reaction apparatus under a stream of inert gas. Ensure all glassware is dry.
-
Reagent Addition: To the reaction flask, add this compound (1.1 equivalents). Add anhydrous DMF via syringe. Stir the suspension.
-
Substrate Addition: Slowly add the alkyl halide (1.0 equivalent) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Reaction Scheme
Caption: General S-alkylation reaction.
References
Technical Support Center: Thioether Synthesis Using Sodium Tert-Butylthiolate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in thioether synthesis using sodium tert-butylthiolate.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during thioether synthesis with sodium tert-butylthiolate?
A1: The two most prevalent byproducts are:
-
Alkene: Arising from an E2 elimination side reaction, particularly when using secondary or tertiary alkyl halides.
-
Di-tert-butyl disulfide: Formed via the oxidation of the tert-butylthiolate anion.[1]
Q2: How does the structure of the alkyl halide affect the outcome of the reaction?
A2: The structure of the alkyl halide is a critical factor in determining the ratio of substitution (desired thioether) to elimination (alkene byproduct).
-
Primary alkyl halides: Primarily undergo S_N2 substitution to yield the desired thioether. Elimination is generally a minor pathway.
-
Secondary alkyl halides: Exhibit a significant competition between S_N2 and E2 pathways, leading to a mixture of thioether and alkene.
-
Tertiary alkyl halides: Almost exclusively yield the alkene product through E2 elimination due to steric hindrance around the reaction center.[2]
Q3: What reaction conditions favor the desired thioether formation over elimination?
A3: To favor the S_N2 pathway and maximize the yield of the thioether, consider the following:
-
Temperature: Lower reaction temperatures generally favor the substitution reaction over elimination.
-
Solvent: Polar aprotic solvents, such as DMF or acetonitrile, can enhance the nucleophilicity of the thiolate and promote the S_N2 reaction.[3]
-
Base Concentration: Using a moderate concentration of sodium tert-butylthiolate can help to minimize the E2 pathway.
Q4: How can I minimize the formation of di-tert-butyl disulfide?
A4: Di-tert-butyl disulfide formation is due to the oxidation of the thiolate. To prevent this:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[4]
-
Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.[4]
Troubleshooting Guides
Guide 1: Low Yield of the Desired Thioether
Observed Problem: The reaction results in a low yield of the intended thioether product, with significant amounts of starting material remaining or a complex mixture of products.
| Potential Cause | Suggested Solution |
| Inefficient Reaction Conditions | Optimize reaction temperature and time. Ensure the use of an appropriate polar aprotic solvent like DMF or acetonitrile.[3] |
| Poor Quality of Sodium Tert-Butylthiolate | Use freshly opened or properly stored sodium tert-butylthiolate. The reagent is moisture-sensitive. |
| Steric Hindrance | If using a secondary or tertiary alkyl halide, consider an alternative synthetic route that is less prone to elimination. |
Guide 2: High Yield of Alkene Byproduct
Observed Problem: The major product isolated is the alkene resulting from an elimination reaction, especially when using secondary alkyl halides.
| Potential Cause | Suggested Solution |
| Reaction Temperature is Too High | Lower the reaction temperature. Elimination reactions have a higher activation energy and are more favored at elevated temperatures. |
| Solvent Choice | Switch to a less polar solvent if a polar protic solvent was used, as polar aprotic solvents favor S_N2. |
| Strongly Basic Conditions | Consider using a milder base if the substrate is particularly prone to elimination, although this may require adjusting other reaction parameters. |
Guide 3: Presence of Significant Disulfide Byproduct
Observed Problem: A significant amount of di-tert-butyl disulfide is observed in the crude reaction mixture.
| Potential Cause | Suggested Solution |
| Oxidation of the Thiolate | Conduct the reaction under a strict inert atmosphere (N₂ or Ar).[4] Use degassed solvents to minimize exposure to oxygen.[4] |
| Contamination of Reagents | Ensure all reagents and solvents are free from oxidizing impurities. |
Data Presentation: Illustrative Product Distribution
The following table provides an illustrative summary of expected product distribution based on the type of alkyl halide used in the reaction with sodium tert-butylthiolate. Note: These are generalized examples and actual yields may vary based on specific reaction conditions.
| Alkyl Halide Type | Example Substrate | Expected Thioether (S_N2) Yield | Expected Alkene (E2) Yield | Expected Di-tert-butyl Disulfide Yield |
| Primary | 1-Bromobutane (B133212) | > 90% | < 5% | < 5% |
| Secondary | 2-Bromobutane | 40-60% | 40-60% | < 5% |
| Tertiary | tert-Butyl Bromide | < 5% | > 95% | < 1% |
Experimental Protocols
Key Experiment: Synthesis of a Primary Alkyl Thioether
This protocol describes the synthesis of tert-butyl butyl sulfide (B99878) from 1-bromobutane and sodium tert-butylthiolate.
Materials:
-
Sodium tert-butylthiolate
-
1-Bromobutane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
Procedure:
-
Under an inert atmosphere, dissolve sodium tert-butylthiolate (1.1 equivalents) in anhydrous DMF in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 1-bromobutane (1.0 equivalent) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Troubleshooting workflow for thioether synthesis.
Caption: S_N2 vs. E2 pathways in thioether synthesis.
References
"optimizing reaction temperature for demethylation with Sodium 2-methyl-2-propanethiolate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sodium 2-methyl-2-propanethiolate for demethylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for demethylation using this compound?
The optimal reaction temperature is substrate-dependent and typically requires empirical optimization. However, a general starting range for demethylation of aryl methyl ethers using sodium thiolates is between 100°C and 220°C.[1] More specifically, temperatures ranging from 130°C to 190°C are often preferred, with some reactions carried out at temperatures of 150°C to 175°C.[1] It is recommended to start with a lower temperature (e.g., 100°C) and gradually increase it to find the balance between reaction rate and side product formation.
Q2: What are suitable solvents for this reaction?
Dipolar aprotic solvents are generally the best choice for SN2 reactions involving thiolate nucleophiles.[2] Solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are commonly used.[2][3][4] The choice of solvent can significantly impact the reaction's success.[2]
Q3: How can I prepare the this compound for the reaction?
This compound can be purchased commercially or generated in situ. In-situ generation is often preferred to use a freshly prepared, active reagent. This can be achieved by reacting 2-methyl-2-propanethiol with a strong base like sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH) in the reaction solvent prior to the addition of the substrate.[5]
Q4: Are there any common side reactions to be aware of?
While specific side reactions are substrate-dependent, general issues with thiolate-mediated demethylations can include:
-
Oxidation of the thiol: The thiolate is susceptible to oxidation, especially at higher temperatures in the presence of air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
Incomplete reaction: If the temperature is too low or the reaction time is too short, the demethylation may not go to completion.
-
Substrate degradation: At very high temperatures, sensitive functional groups on the substrate molecule may degrade.
-
Formation of thioethers: The thiolate can potentially react with other electrophilic sites on the substrate.[2]
Q5: How can I monitor the progress of the reaction?
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at different time points, you can track the disappearance of the starting material and the formation of the product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Reaction temperature is too low. 2. Inactive this compound (e.g., due to oxidation). 3. Insufficient reaction time. 4. Inappropriate solvent. | 1. Gradually increase the reaction temperature in 10-20°C increments. 2. Use freshly prepared this compound or generate it in situ. Ensure the reaction is performed under an inert atmosphere. 3. Increase the reaction time and monitor by TLC/HPLC/GC. 4. Switch to a different dipolar aprotic solvent (e.g., from DMF to NMP). |
| Formation of Multiple Products/Byproducts | 1. Reaction temperature is too high, leading to substrate degradation. 2. Presence of oxygen leading to side reactions. 3. The substrate has multiple reactive sites. | 1. Decrease the reaction temperature. 2. Ensure the reaction setup is properly purged with an inert gas. 3. Consider protecting other reactive functional groups on your substrate before the demethylation step. |
| Difficulty in Product Isolation | 1. Emulsion formation during aqueous workup. 2. The product is soluble in the aqueous phase. | 1. Add brine (saturated NaCl solution) to break up the emulsion. 2. Acidify the aqueous layer to protonate the phenolic product, making it less water-soluble, and then extract with an organic solvent. |
| Strong, Unpleasant Odor | 1. Volatility of 2-methyl-2-propanethiol. | 1. Work in a well-ventilated fume hood. 2. Quench the reaction mixture with an oxidizing agent like bleach (sodium hypochlorite) to neutralize excess thiol before disposal. |
Quantitative Data Summary
The following table summarizes typical reaction conditions for demethylation of aryl methyl ethers using sodium thiolates, which can serve as a starting point for optimizing your reaction with this compound.
| Thiolate Reagent | Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sodium ethanethiolate | Nucleoside dimethyl phosphonate (B1237965) esters | DMF | 100 | 30-48 | ~90 (product ratio) | [6] |
| Sodium dodecanethiolate | Tariquidar (aryl methyl ether) | NMP | 130 | 8 | Not specified | [3] |
| Sodium thiophenolate | Venlafaxine | PEG-400 | 150-200 | Not specified | Not specified | [1] |
| Sodium sulfide (B99878) (Na₂S) | Venlafaxine | NMP | 145 | 30 | Not specified | [1] |
Experimental Protocols
General Protocol for Demethylation of an Aryl Methyl Ether
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of this compound (in situ):
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (e.g., 10 mL per 1 mmol of substrate).
-
Add sodium hydride (NaH) (e.g., 1.2 equivalents) as a 60% dispersion in mineral oil to the solvent.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 2-methyl-2-propanethiol (e.g., 1.2 equivalents) dropwise to the suspension.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
-
Demethylation Reaction:
-
Add the aryl methyl ether substrate (1.0 equivalent) to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., start at 100°C) and monitor the reaction progress by TLC or HPLC.
-
If the reaction is slow, gradually increase the temperature.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Acidify the mixture with an aqueous acid solution (e.g., 1 M HCl) to a pH of ~2-3.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Visualizations
Caption: SN2 mechanism of aryl methyl ether demethylation.
References
- 1. WO2011124190A2 - Method of producing 4-(2-(substituted)-1-(1-hydroxycyclohexyl)ethyl)phenols by o- demethylation of their methylethers by means of inodorous aromatic thiols - Google Patents [patents.google.com]
- 2. Thiols/Methionine - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Practical demethylation of aryl methyl ethers using an odorless thiol reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Demethylation of Dimethyl Phosphonate Esters with Sodium Ethanethiolate: Improved Synthesis of 5´-Methylene Substituted 2´,5´-Deoxyribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
"preventing oxidation of Sodium 2-methyl-2-propanethiolate during reaction"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Sodium 2-methyl-2-propanethiolate, with a focus on preventing its oxidation during chemical reactions.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no product yield | Oxidation of this compound.[1] | Use rigorous inert atmosphere techniques (Schlenk line or glovebox). Ensure all solvents are thoroughly degassed. |
| Incomplete reaction. | Verify the quality and reactivity of all reagents. Consider adjusting reaction temperature or time. | |
| Formation of disulfide byproduct | Exposure of the thiolate to air (oxygen).[1] | Improve the inert atmosphere setup. Check for leaks in the reaction apparatus. Use freshly degassed solvents. |
| Inconsistent reaction outcomes | Variable levels of oxygen or moisture contamination. | Standardize the experimental setup and inert atmosphere procedures. Always use freshly opened or properly stored reagent. |
| Reagent appears discolored (e.g., yellow) | Partial oxidation of the thiolate. | It is recommended to use fresh, white crystalline solid for best results. If slightly discolored, it may still be usable but could lead to lower yields and byproduct formation. |
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound failing or giving low yields?
A1: The most common reason for low yields or reaction failure is the oxidation of the thiolate by atmospheric oxygen.[1] this compound is highly sensitive to air and moisture.[1] The sulfur atom in the thiolate is easily oxidized, leading to the formation of di-tert-butyl disulfide. This side reaction consumes your starting material and can complicate purification. To prevent this, it is crucial to handle the reagent under a strict inert atmosphere, such as nitrogen or argon, using techniques like a Schlenk line or a glovebox.
Q2: What are the visible signs of this compound degradation?
A2: Fresh, high-purity this compound is typically a white crystalline solid.[1] Discoloration, often appearing as a yellowish tint, can indicate partial oxidation. While slightly discolored reagent might still be reactive, it is likely to contain impurities (such as the disulfide) that can negatively impact your reaction. For sensitive applications, using a fresh, white solid is strongly recommended.
Q3: How can I minimize the oxidation of this compound during my reaction?
A3: To minimize oxidation, you must exclude air and moisture from your reaction vessel. This is achieved by employing inert atmosphere techniques. Key steps include:
-
Using a Schlenk line or glovebox: These apparatuses allow you to perform your entire experiment under a positive pressure of an inert gas like nitrogen or argon.
-
Degassing solvents: Solvents can dissolve significant amounts of oxygen. Before use, solvents should be degassed by methods such as freeze-pump-thaw or by sparging with an inert gas.
-
Properly drying glassware: Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere to remove any adsorbed water.
Q4: What is the primary byproduct I should expect if oxidation occurs?
A4: The primary oxidation byproduct is di-tert-butyl disulfide. This is formed when two molecules of the thiolate are oxidized and form a sulfur-sulfur bond.
Q5: Can I store unused this compound? If so, how?
A5: Yes, but it must be stored under an inert atmosphere. The best practice is to store it in a tightly sealed container inside a glovebox. If a glovebox is not available, the container should be flushed with an inert gas, sealed securely, and further sealed with paraffin (B1166041) film. Store in a cool, dry place.
Experimental Protocols
Protocol 1: Setting up a Reaction Under Inert Atmosphere using a Schlenk Line
This protocol outlines the fundamental steps for conducting a reaction with the air-sensitive this compound using a Schlenk line.
Materials:
-
Schlenk flask or three-necked round-bottom flask
-
Schlenk line with dual vacuum and inert gas manifold
-
Rubber septa
-
Syringes and needles
-
Cannula
-
This compound
-
Degassed solvent
-
Other reagents
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven (e.g., at 120 °C for at least 4 hours) and assemble it hot, allowing it to cool under a stream of inert gas.
-
Inerting the Flask: Attach the reaction flask to the Schlenk line. Evacuate the flask by opening it to the vacuum line, and then refill it with inert gas. Repeat this "evacuate-refill" cycle at least three times to ensure all atmospheric gases are removed.
-
Adding the Solid Reagent: If this compound is the first reagent, it can be weighed out in a glovebox and added to the flask before attaching it to the Schlenk line. Alternatively, it can be added under a positive flow of inert gas through a side arm of the flask.
-
Adding Degassed Solvent: Use a cannula or a syringe to transfer the degassed solvent into the reaction flask. Ensure a positive pressure of inert gas is maintained in the flask during the transfer.
-
Adding Other Reagents: Liquid reagents can be added via syringe through a rubber septum. Solid reagents can be dissolved in a degassed solvent and added via cannula.
-
Running the Reaction: Once all reagents are added, maintain a slight positive pressure of inert gas throughout the reaction. This can be monitored with an oil bubbler attached to the exhaust of the Schlenk line.
-
Quenching and Workup: At the end of the reaction, cool the flask to the appropriate temperature before quenching. The quench solution should also be deoxygenated if the product is air-sensitive.
Visualizations
Caption: The oxidation pathway of this compound to its disulfide byproduct.
Caption: A typical experimental workflow for using this compound.
References
Technical Support Center: Managing 2-Methyl-2-Propanethiol Odor in Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-methyl-2-propanethiol (tert-butyl mercaptan). The following information is designed to help you effectively manage its potent odor during synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2-methyl-2-propanethiol and why does it have such a strong odor?
A1: 2-Methyl-2-propanethiol, also known as tert-butyl mercaptan, is an organosulfur compound.[1] Its extremely potent, foul odor is characteristic of thiols (mercaptans) and is detectable by the human nose at exceptionally low concentrations.[1][2][3]
Q2: What are the primary safety concerns when working with 2-methyl-2-propanethiol?
A2: The primary concerns are its strong, unpleasant odor, its high flammability, and its potential to cause irritation to the eyes and respiratory tract.[1][4][5][6] Exposure to high concentrations can lead to dizziness, nausea, and headache.[4][6]
Q3: What are the established exposure limits for 2-methyl-2-propanethiol?
A3: Various organizations have established occupational exposure limits for tert-butyl mercaptan. These are summarized in the table below. It's crucial to note that the odor threshold is significantly lower than these exposure limits.[2]
Q4: What personal protective equipment (PPE) is required when handling 2-methyl-2-propanethiol?
A4: Appropriate PPE is essential to prevent exposure. This includes:
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields or a face shield.[2]
-
Skin Protection: Chemical-resistant gloves (nitrile rubber is a good option) and a lab coat.[2][7]
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood.[2][7] If there is a risk of exceeding exposure limits, a suitable respirator should be used.[2]
Troubleshooting Guides
Odor Control During Reaction
Problem: A strong thiol odor is noticeable in the lab during the synthesis.
Possible Causes & Solutions:
-
Improperly Sealed Apparatus: Ensure all joints in your glassware are securely clamped and sealed. Use appropriate grease for ground glass joints if compatible with your reaction chemistry.
-
Inadequate Ventilation: All procedures involving 2-methyl-2-propanethiol must be performed in a certified chemical fume hood.[2][7] Keep the sash at the lowest practical height.[5]
-
Vapor Escape from Vents: The effluent gas from your reaction setup (e.g., from a condenser) should be directed through a neutralization trap, such as a bleach trap.[4][5][8]
Odor Control During Workup and Purification
Problem: The odor becomes prominent during extraction, solvent removal, or chromatography.
Possible Causes & Solutions:
-
Open Containers: Keep all flasks and vials containing the thiol or its solutions capped or covered as much as possible.[4]
-
Rotary Evaporator Exhaust: The exhaust from the vacuum pump of a rotary evaporator can release significant amounts of thiol vapor. This exhaust should be vented into a chemical fume hood or passed through a bleach trap.[4][5]
-
Contaminated Equipment: All glassware and equipment that has come into contact with 2-methyl-2-propanethiol will be a source of odor until properly decontaminated.
Spill Management
Problem: A small amount of 2-methyl-2-propanethiol has been spilled on the lab bench or in the fume hood.
Immediate Actions:
-
Alert Colleagues: Inform others in the immediate area of the spill.
-
Ensure Ventilation: Confirm that the fume hood is operating correctly.
-
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to cover and absorb the liquid.
-
Neutralize: Once absorbed, treat the material with a liberal amount of fresh bleach solution. Allow for a sufficient reaction time (at least one hour).
-
Clean-up: Carefully collect the neutralized absorbent material using non-sparking tools and place it in a designated, sealable hazardous waste container.[5][9]
-
Decontaminate Surfaces: Wipe down the spill area with a bleach solution, followed by water.
-
Dispose of Waste: All contaminated materials (absorbent, gloves, wipes) must be disposed of as hazardous waste.[5]
Quantitative Data Summary
| Parameter | Value | Reference |
| Odor Threshold | < 0.33 ppb (parts per billion) | [1][3] |
| OSHA PEL (Permissible Exposure Limit) | 10 ppm (8-hour TWA) | [2][10] |
| NIOSH REL (Recommended Exposure Limit) | 0.5 ppm (10-hour TWA) | [2] |
| ACGIH TLV (Threshold Limit Value) | 0.5 ppm (8-hour TWA) | [2] |
Experimental Protocols
Protocol 1: Preparation and Use of a Bleach Trap for Reaction Off-Gassing
Objective: To neutralize volatile 2-methyl-2-propanethiol in the gas stream exiting a reaction apparatus.
Materials:
-
Gas washing bottle (bubbler)
-
Commercial bleach (sodium hypochlorite (B82951) solution, typically 5-6%)
-
Tubing to connect the reaction apparatus to the bubbler
Procedure:
-
Fill the gas washing bottle approximately halfway with fresh commercial bleach.
-
Securely connect the outlet of your reaction apparatus (e.g., the top of a condenser) to the inlet of the gas washing bottle using chemical-resistant tubing. The inlet tube of the bubbler should be submerged in the bleach solution.
-
Ensure the outlet of the gas washing bottle is vented towards the back of the fume hood.[4]
-
If using an inert gas sweep, adjust the flow rate to produce a slow stream of bubbles (e.g., 1-2 bubbles per second) through the bleach solution to ensure efficient neutralization.[4]
-
After the reaction is complete, the bleach solution should be disposed of as hazardous waste.[5]
Protocol 2: Decontamination of Glassware and Equipment
Objective: To neutralize residual 2-methyl-2-propanethiol on contaminated laboratory equipment.
Materials:
-
A dedicated plastic tub or bucket
-
Commercial bleach
-
Water
Procedure:
-
In a designated plastic tub within a fume hood, prepare a 1:1 mixture of commercial bleach and water.[4]
-
Immediately after use, rinse the contaminated glassware with a small amount of a suitable solvent (that is compatible with bleach) to remove bulk material. This rinse solvent should be collected as hazardous waste.
-
Carefully place the rinsed glassware into the bleach bath, ensuring it is fully submerged.
-
Allow the glassware to soak for an extended period, preferably overnight (at least 14 hours), to ensure complete oxidation of the thiol.[4][11]
-
After soaking, remove the glassware, rinse it thoroughly with water, and then wash it using standard laboratory procedures.[4]
-
The bleach bath can be reused, but should be replaced if a strong odor persists or if a significant amount of solid precipitate forms.[4]
Alternative Neutralizing Agents
While sodium hypochlorite (bleach) is the most common and readily available neutralizing agent, other oxidizing agents can also be effective.
-
Potassium Permanganate (KMnO₄): A strong oxidizing agent that can chemically break down thiols.[12] It is effective in both air and water treatment.[12]
-
Hydrogen Peroxide (H₂O₂): Can be used to oxidize thiols.[13] The reaction may be slower and sometimes requires a catalyst (like a soluble iron salt) and/or elevated temperatures for complete deodorization.[13]
When considering alternatives, it is crucial to evaluate their compatibility with your specific experimental conditions and to follow all relevant safety protocols.
References
- 1. 2-Methyl-2-propanethiol, 99% | Fisher Scientific [fishersci.ca]
- 2. echemi.com [echemi.com]
- 3. aet.irost.ir [aet.irost.ir]
- 4. ICSC 0019 - 2-METHYL-2-PROPANETHIOL [inchem.org]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Methyl-2-propanethiol Safety Data Sheets(SDS) lookchem [lookchem.com]
- 10. nj.gov [nj.gov]
- 11. How To [chem.rochester.edu]
- 12. 2-Propanethiol, 2-methyl- (CAS 75-66-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. h2o2.mojoactive.dev [h2o2.mojoactive.dev]
"Sodium 2-methyl-2-propanethiolate air and moisture sensitivity"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium 2-methyl-2-propanethiolate, focusing on its air and moisture sensitivity.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: this compound is highly sensitive to air and moisture and should be stored in a tightly sealed container under a dry, inert atmosphere such as nitrogen or argon.[1] It is also described as strongly hygroscopic.[1] For long-term storage, a desiccator or a glovebox is recommended. Store the container in a cool, dry, and well-ventilated place away from incompatible materials.[2]
Q2: What are the primary degradation pathways for this compound when exposed to air and moisture?
A2: Exposure to air and moisture leads to two main degradation reactions:
-
Oxidation: In the presence of oxygen, the thiolate is oxidized to form di-tert-butyl disulfide.[3]
-
Hydrolysis: Reaction with water (moisture) will hydrolyze the thiolate back to its parent thiol, 2-methyl-2-propanethiol, and sodium hydroxide.
These degradation pathways are visualized in the diagram below.
Caption: Degradation of this compound.
Q3: What are the signs of degradation in my this compound sample?
A3: Visual signs of degradation can include:
-
Clumping or caking: Due to its hygroscopic nature, the powder may absorb moisture and become clumpy.
-
Change in appearance: The typically white crystalline solid may change in texture or color.[3]
-
Presence of a strong odor: Hydrolysis produces 2-methyl-2-propanethiol, which has a characteristic strong, unpleasant "stench".
From a chemical analysis perspective, impurities such as di-tert-butyl disulfide or 2-methyl-2-propanethiol may be detected by techniques like NMR or GC-MS.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields or Failed Reactions
Possible Cause: Degradation of this compound due to exposure to air or moisture, reducing its nucleophilicity and overall purity.
Troubleshooting Steps:
-
Verify Handling Technique: Ensure that the reagent was handled exclusively under an inert atmosphere (glovebox or Schlenk line) from storage to reaction vessel.
-
Check Solvent Purity: Use anhydrous solvents that have been properly dried and degassed.
-
Assess Reagent Quality: If possible, analyze a small sample of the thiolate by a suitable analytical method (e.g., titration to determine active thiolate content) to confirm its purity before use.
-
Use Fresh Reagent: Whenever possible, use a freshly opened bottle of the reagent for critical reactions.
Caption: Workflow for addressing inconsistent reaction outcomes.
Issue 2: Solid Reagent is Clumped and Difficult to Handle
Possible Cause: The reagent has absorbed moisture from the atmosphere due to improper storage or handling, indicating it is hygroscopic.
Troubleshooting Steps:
-
Improve Storage Conditions: Immediately transfer the reagent to a desiccator or a glovebox with a dry atmosphere. Ensure the container is sealed with a high-quality cap and parafilm.
-
Drying the Reagent: For small amounts, it may be possible to dry the reagent under high vacuum. However, this should be done with caution as it may not remove all bound water and could potentially lead to further degradation if not performed correctly.
-
Future Prevention: Always handle the reagent inside a glovebox or using a Schlenk line to prevent any exposure to ambient air.
Experimental Protocols
Protocol 1: Weighing and Dispensing this compound using a Glovebox
Objective: To accurately weigh and dispense the air- and moisture-sensitive solid while maintaining an inert atmosphere.
Materials:
-
This compound
-
Glovebox with an inert atmosphere (e.g., N₂ or Ar)
-
Analytical balance (inside the glovebox)
-
Spatula
-
Weighing paper or a tared vial
-
Reaction flask with a septum or other sealing mechanism
Procedure:
-
Ensure the glovebox atmosphere is dry and oxygen-free (typically <1 ppm H₂O and O₂).
-
Introduce the sealed container of this compound, spatula, and reaction vessel into the glovebox antechamber.
-
Evacuate and refill the antechamber with inert gas for at least three cycles before transferring the items into the main chamber.
-
Inside the glovebox, carefully open the container of the thiolate.
-
Using the spatula, dispense the desired amount of the solid onto the weighing paper or directly into the tared vial on the analytical balance.
-
Record the mass.
-
Transfer the weighed solid into the reaction flask.
-
Securely seal the reaction flask.
-
Tightly reseal the main container of this compound.
-
The reaction flask can now be removed from the glovebox for the subsequent reaction steps.
Protocol 2: Handling this compound using a Schlenk Line
Objective: To transfer the solid reagent to a reaction flask under an inert atmosphere without a glovebox.
Materials:
-
This compound in a sealed container
-
Schlenk line with a dual vacuum/inert gas manifold
-
Reaction flask (Schlenk flask) with a sidearm
-
Nitrogen or Argon gas supply
-
Vacuum pump
-
Spatula
-
Funnel
Procedure:
-
Dry the Schlenk flask and other glassware in an oven and allow to cool under a stream of inert gas.
-
Attach the empty Schlenk flask to the Schlenk line, evacuate under vacuum, and refill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive flow of inert gas (counterflow), briefly remove the stopper or septum from the Schlenk flask.
-
Quickly add the this compound to the flask using a spatula and funnel.
-
Immediately reseal the flask.
-
Evacuate the headspace of the flask carefully to remove any air that may have been introduced and then backfill with inert gas. Repeat this cycle three times.
-
The solid is now in the flask under an inert atmosphere, ready for the addition of solvents or other reagents.
Caption: Decision guide for appropriate handling technique.
Quantitative Data Summary
| Property | Value/Recommendation | Source |
| Air Sensitivity | Highly sensitive; readily oxidizes. | [1][3] |
| Moisture Sensitivity | Highly sensitive; hygroscopic. | [1] |
| Recommended Storage | Under inert gas (Nitrogen or Argon), in a cool, dry, well-ventilated place. | [1][2] |
| Handling Environment | Glovebox or Schlenk line is mandatory for quantitative transfers. | [1] |
| Primary Oxidation Product | Di-tert-butyl disulfide | [3] |
| Primary Hydrolysis Products | 2-methyl-2-propanethiol, Sodium hydroxide |
References
"effect of solvent on Sodium 2-methyl-2-propanethiolate reactivity"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium 2-methyl-2-propanethiolate (NaStBu). The content focuses on the critical role of the solvent in modulating the reactivity of this versatile nucleophile.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a strong, sterically hindered nucleophile primarily used in organic synthesis. Its common applications include:
-
Nucleophilic Substitution (S_N2) Reactions: It readily reacts with electrophiles like alkyl halides to form thioethers.[1] The bulky tert-butyl group can influence reaction kinetics and selectivity, often favoring less sterically crowded electrophiles.[1]
-
Demethylation: It is a highly effective reagent for the demethylation of aryl methyl ethers, a crucial step in the synthesis of many pharmaceutical compounds.
-
Disulfide Formation: It can be oxidized to form di-tert-butyl disulfide.[1][2]
Q2: How does the choice of solvent affect the nucleophilicity of the thiolate?
A2: The solvent has a profound impact on the nucleophilicity and, therefore, the reactivity of the thiolate anion.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone): These solvents are generally recommended for S_N2 reactions. They solvate the sodium cation (Na⁺) but leave the thiolate anion (StBu⁻) relatively "naked" and unsolvated.[3][4][5] This enhances the anion's nucleophilicity, leading to significantly faster reaction rates.[3][4]
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can form hydrogen bonds with the thiolate anion, creating a "solvent cage" around it.[4][5] This solvation stabilizes the nucleophile, reduces its energy, and sterically hinders its approach to the electrophile, thereby slowing down the S_N2 reaction rate.[3][4]
Q3: Is this compound sensitive to air or moisture?
A3: Yes. The thiolate is sensitive to air and can be oxidized, particularly in solution, which can lead to the formation of di-tert-butyl disulfide as a byproduct.[1] It is also hygroscopic. For best results, reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon), and the reagent should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][6]
Q4: What safety precautions should be taken when handling this reagent?
A4: this compound is a corrosive solid that can cause severe skin burns and eye damage.[7][8] Always handle it in a well-ventilated area or fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] In case of fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[6]
Troubleshooting Guide: Low Reaction Yield
Low or no product formation is a common issue. This guide provides a systematic approach to troubleshooting reactions such as nucleophilic substitutions or demethylations.
Problem: Low Yield or Incomplete Reaction
If you observe a low yield of your desired product, consider the following potential causes and solutions. The workflow below can help diagnose the issue.
Caption: Troubleshooting workflow for low-yield reactions.
Data Presentation
The choice of solvent significantly impacts reaction outcomes. The following table summarizes the effect of solvent on a typical S_N2 reaction (demethylation of an aryl methyl ether).
| Solvent Type | Example Solvents | Relative Reaction Rate | Rationale |
| Polar Aprotic | DMF, DMSO, NMP | High | Solvates the cation (Na⁺), leaving the thiolate anion "naked" and highly nucleophilic, accelerating the S_N2 attack.[3][4][5] |
| Polar Protic | Methanol, Ethanol | Low | Solvates and stabilizes the thiolate anion via hydrogen bonding, reducing its nucleophilicity and slowing the reaction.[3][4][5] |
| Nonpolar | Toluene, Hexane | Very Low | Poor solubility of the ionic thiolate salt prevents it from effectively participating in the reaction. |
Experimental Protocols & Mechanisms
Key Experiment: Demethylation of 4-Methoxy-1-naphthonitrile (B145921)
This protocol is adapted from a general procedure for demethylating aromatic methyl ethers, a common application where solvent choice is critical.[9]
Objective: To synthesize 4-hydroxy-1-naphthonitrile by demethylating 4-methoxy-1-naphthonitrile using this compound.
Materials:
-
4-methoxy-1-naphthonitrile
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate (B1210297)
-
Hydrochloric acid (1M)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reagents: To the flask, add 4-methoxy-1-naphthonitrile (1.0 eq), potassium carbonate (3.0 eq), and this compound (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.2 M with respect to the starting ether.
-
Reaction: Heat the mixture to 120-150 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Quenching: Carefully pour the reaction mixture into a beaker of water and acidify to pH ~3-4 with 1M HCl.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 times).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the final product, 4-hydroxy-1-naphthonitrile.
Mechanism: The Role of Solvent in Nucleophilic Attack
The diagram below illustrates how different solvent types interact with the thiolate nucleophile, directly affecting its reactivity in an S_N2 reaction.
Caption: Effect of solvent on thiolate anion availability.
References
- 1. Buy this compound (EVT-2501735) | 29364-29-2 [evitachem.com]
- 2. guidechem.com [guidechem.com]
- 3. users.wfu.edu [users.wfu.edu]
- 4. Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution | Chemistry Net [chem-net.blogspot.com]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. echemi.com [echemi.com]
- 7. This compound, Tech - Yorlab [yorlab.co.uk]
- 8. This compound | C4H9NaS | CID 5147913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. EP2394976A1 - Process for demethylating aromatic methyl ethers using 3-mercaptopropionic acid - Google Patents [patents.google.com]
Technical Support Center: Reactions Involving Sodium 2-methyl-2-propanethiolate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium 2-methyl-2-propanethiolate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as sodium tert-butylthiolate, is a strong nucleophile used in various organic synthesis reactions.[1] Its primary application is in nucleophilic substitution and demethylation reactions. The sterically hindered tert-butyl group can influence the reactivity and selectivity of these reactions.
Q2: What are the main safety hazards associated with this compound?
This compound is a corrosive solid that can cause severe skin burns and eye damage.[2][3][4] It is also combustible and may react with water.[5] Additionally, the corresponding thiol, 2-methyl-2-propanethiol (tert-butyl mercaptan), which can be generated during reactions and workup, has an extremely strong and unpleasant odor and is flammable.[6]
Q3: What personal protective equipment (PPE) should be worn when handling this reagent?
Appropriate PPE includes:
-
Eye/face protection: Tightly fitting safety goggles or a face shield.[7]
-
Skin protection: Chemical-resistant gloves (e.g., PVC), and flame-retardant, impervious clothing.[5][7]
-
Respiratory protection: A full-face respirator may be necessary if exposure limits are exceeded or if irritation occurs.[7]
Q4: How should I properly store this compound?
Store the container tightly closed in a dry, cool, and well-ventilated place.[7] It should be stored away from acids, oxidizing agents, and water.[5] Containers may develop pressure and should be vented periodically with care.[5]
Troubleshooting Guide
Issue 1: Persistent, strong odor of tert-butyl mercaptan after reaction workup.
The most common issue encountered is the lingering stench of the 2-methyl-2-propanethiol (tert-butyl mercaptan) byproduct.
Cause: Incomplete removal or neutralization of the volatile and highly odorous tert-butyl mercaptan during the workup procedure.
Solutions:
-
Oxidative Quenching: Treat the reaction mixture or waste with an oxidizing agent to convert the thiol to less volatile and odorous compounds like disulfides or sulfonic acids.
-
Reaction with Chloroacetic Acid: React the residual thiolate with chloroacetic acid to form a water-soluble and odorless thioacetate (B1230152) salt.[2]
-
Extractive Workup with Base: Multiple extractions with an aqueous base can help remove the acidic thiol.
Issue 2: Emulsion formation during aqueous workup.
Cause: The presence of both organic and aqueous phases with surfactants or fine solid precipitates can lead to the formation of stable emulsions, making layer separation difficult.
Solutions:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[4]
-
Filtration: Filter the entire mixture through a pad of Celite or another filter aid to remove any solid particles that may be stabilizing the emulsion.[8]
-
Patience: In some cases, allowing the mixture to stand undisturbed for an extended period can lead to layer separation.[4]
Issue 3: Low yield of the desired product.
Cause: Several factors can contribute to low product yield, including incomplete reaction, side reactions, or loss of product during workup.
Solutions:
-
Reaction Monitoring: Monitor the reaction progress using techniques like TLC or GC-MS to ensure it has gone to completion before initiating the workup.
-
Careful pH Adjustment: Ensure the pH of the aqueous phase is appropriate to keep your product in the organic layer and byproducts in the aqueous layer.
-
Thorough Extraction: Extract the aqueous layer multiple times with a suitable organic solvent to ensure complete recovery of the product.[3]
Experimental Protocols
Protocol 1: General Workup Procedure for a Nucleophilic Substitution Reaction
This protocol outlines a general procedure for quenching the reaction and removing the tert-butyl mercaptan byproduct.
-
Reaction Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench any unreacted this compound.
-
-
Removal of tert-Butyl Mercaptan (Choose one of the following methods):
-
Method A: Oxidative Quench
-
Slowly add a solution of sodium hypochlorite (B82951) (bleach) or hydrogen peroxide while monitoring the temperature.
-
-
Method B: Chloroacetic Acid Treatment
-
Add a solution of chloroacetic acid and stir the mixture to convert the thiolate to a water-soluble thioacetate.[2]
-
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with water.
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Wash with brine to remove excess water.[4]
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter off the drying agent.
-
Concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Small-Scale Spill Cleanup
-
Safety First: Ensure the area is well-ventilated and wear appropriate PPE.[7] Remove all ignition sources.[7]
-
Containment: Cover the spill with a dry, inert absorbent material such as sand, earth, or vermiculite.[9]
-
Collection: Use non-sparking tools to collect the absorbed material into a suitable, labeled container for waste disposal.[9]
-
Decontamination: The affected area can be decontaminated with a solution of sodium hypochlorite (bleach) to oxidize any residual thiol.
Data Presentation
| Oxidizing Agent for Thiol Removal | Concentration | Pros | Cons |
| Sodium Hypochlorite (NaClO) | Commercial Bleach (5-6%) | Readily available, effective | Can be harsh, may react with the desired product |
| Hydrogen Peroxide (H₂O₂) | 3-30% solution | Environmentally friendly byproducts | Can be slow, may require a catalyst |
| Potassium Permanganate (KMnO₄) | Dilute aqueous solution | Strong oxidant | Forms solid MnO₂ byproduct which needs to be filtered |
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. aet.irost.ir [aet.irost.ir]
- 6. Remove mercaptans from hydrocarbon condensates and NGL streams | Gas Processing & LNG [gasprocessingnews.com]
- 7. researchgate.net [researchgate.net]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. TERT-BUTYL MERCAPTAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Purification of Products from Sodium 2-methyl-2-propanethiolate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium 2-methyl-2-propanethiolate. The following sections address common issues encountered during the purification of reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the typical products formed in reactions involving this compound?
This compound is a strong, sterically hindered nucleophile.[1] It is commonly used in nucleophilic substitution reactions (SN2) to introduce a tert-butylthio group onto a molecule. The primary products are tert-butyl thioethers.[1]
Q2: What are the common impurities I might encounter after a reaction with this compound?
Common impurities include:
-
Unreacted starting materials: Your electrophile and any excess this compound.
-
tert-Butanethiol: The protonated form of the thiolate, which is volatile and has a strong, unpleasant odor.[2][3]
-
Di-tert-butyl disulfide: Formed from the oxidation of tert-butanethiol or the thiolate.[4]
-
Elimination byproducts: Depending on the substrate and reaction conditions, E2 elimination can compete with SN2 substitution.[4]
Q3: How can I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. It's advisable to run a co-spot of your starting material alongside the reaction mixture to track the consumption of the electrophile.
Q4: How do I visualize my tert-butyl thioether product and impurities on a TLC plate?
tert-Butyl thioethers are often not UV-active unless they are attached to a chromophore. Therefore, a chemical stain is usually necessary for visualization.
-
Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for visualizing many organic compounds, including thioethers.[5][6] Thiols and thioethers can be oxidized by the permanganate, resulting in a yellow or brown spot on a purple background.[5] Strongly reductive compounds like thiols may appear as white spots before heating.[5]
-
p-Anisaldehyde Stain: This stain is sensitive to many functional groups, including nucleophiles, and can be used to visualize thioethers.[7]
-
Iodine Chamber: Exposing the TLC plate to iodine vapor can visualize many organic compounds, which will appear as brown spots.[5]
Troubleshooting Guides
Issue 1: Persistent Foul Odor After Reaction
Symptom: A strong, unpleasant odor characteristic of thiols remains even after the initial workup.
Cause: The odor is due to residual tert-butanethiol.
Solution:
-
Extractive Workup with Base: Wash the organic layer with an aqueous solution of a mild base, such as 1 M sodium hydroxide (B78521) (NaOH) or saturated sodium bicarbonate (NaHCO₃), to deprotonate the thiol and extract it into the aqueous layer.[8]
-
Oxidative Quench: After the reaction, quench the mixture with an oxidizing agent like aqueous sodium hypochlorite (B82951) (bleach) or hydrogen peroxide to convert the residual thiol to the less volatile and less odorous di-tert-butyl disulfide. Use this method with caution, ensuring your desired product is not sensitive to oxidation.
Issue 2: Difficulty Separating the Product from Non-polar Impurities
Symptom: During column chromatography, the desired tert-butyl thioether co-elutes with a non-polar impurity.
Cause: The likely impurity is di-tert-butyl disulfide, which is non-polar.
Solution:
-
Optimize Flash Chromatography:
-
Solvent System: Use a solvent system with low polarity. A gradient elution starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) can effectively separate the slightly more polar thioether from the non-polar disulfide.
-
TLC for Method Development: Carefully develop your TLC solvent system to achieve good separation between your product and the impurity before attempting column chromatography.
-
Issue 3: Product is a Solid but Fails to Crystallize
Symptom: The purified product is an oil or amorphous solid, and attempts at recrystallization have been unsuccessful.
Cause: The product may be impure, or a suitable recrystallization solvent has not been found.
Solution:
-
Re-purify by Chromatography: If crystallization fails, the product may require further purification by flash chromatography to remove minor impurities that can inhibit crystal formation.
-
Systematic Solvent Screening for Recrystallization:
-
Test a range of single solvents of varying polarities (e.g., hexanes, ethyl acetate, methanol, dichloromethane).
-
If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Gentle warming followed by slow cooling can induce crystallization.[9] Common binary systems include ethyl acetate/hexanes and methanol/water.[9]
-
Experimental Protocols
Protocol 1: General Extractive Workup
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench any unreacted this compound.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).
-
Wash with Water: Wash the organic layer with water to remove water-soluble byproducts.
-
Wash with Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to aid in the removal of water.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane.
-
Column Packing: Pack a glass column with silica (B1680970) gel using the chosen eluent.
-
Loading: Carefully load the dissolved crude product onto the top of the silica gel.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Common Solvent Systems for Flash Chromatography of tert-Butyl Thioethers
| Polarity of Product | Recommended Solvent System (v/v) |
| Non-polar | Hexanes / Ethyl Acetate (98:2 to 90:10) |
| Moderately Polar | Hexanes / Ethyl Acetate (80:20 to 50:50) |
| Polar | Dichloromethane / Methanol (99:1 to 95:5) |
Visualizations
Caption: General experimental workflow for purification.
Caption: Troubleshooting decision tree for purification.
References
- 1. researchgate.net [researchgate.net]
- 2. tert-Butylthiol - Wikipedia [en.wikipedia.org]
- 3. tert-Butyl mercaptan | (CH3)3CSH | CID 6387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound (EVT-2501735) | 29364-29-2 [evitachem.com]
- 5. TLC stains [reachdevices.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. google.com [google.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Troubleshooting the Hydrolysis of Sodium 2-Methyl-2-propanethiolate as a Side Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical support guide addresses a common side reaction encountered during experiments involving Sodium 2-methyl-2-propanethiolate (also known as sodium tert-butylthiolate): its hydrolysis to 2-methyl-2-propanethiol (tert-butyl mercaptan). This unwanted reaction can lead to decreased yield of the desired product, introduction of impurities, and potential complications in downstream processes. This guide provides a comprehensive overview of the issue, troubleshooting strategies, and preventative measures in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the hydrolysis of this compound and why is it a problem?
A1: this compound, a salt of a weak acid (2-methyl-2-propanethiol) and a strong base (sodium hydroxide), can react with water in a reversible reaction to form 2-methyl-2-propanethiol and sodium hydroxide (B78521).
Reaction: (CH₃)₃CS⁻Na⁺ + H₂O ⇌ (CH₃)₃CSH + NaOH
This hydrolysis is problematic in organic synthesis for several reasons:
-
Consumption of the Nucleophile: The thiolate is often the active nucleophile in the desired reaction. Its hydrolysis reduces its effective concentration, leading to lower yields or incomplete reactions.
-
Formation of Impurities: The resulting 2-methyl-2-propanethiol can be difficult to separate from the desired product due to its volatility and strong odor.
-
Alteration of Reaction Conditions: The formation of sodium hydroxide increases the basicity of the reaction mixture, which can catalyze other unwanted side reactions.
Q2: What are the main factors that promote the hydrolysis of this compound?
A2: The primary drivers of this unwanted side reaction are:
-
Presence of Water: As water is a reactant in the hydrolysis, its presence is the most significant factor. This includes residual moisture in solvents, reagents, or glassware.
-
Acidic pH: While the salt itself is basic, the presence of any acidic species in the reaction mixture will drive the equilibrium towards the formation of the neutral thiol.
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of hydrolysis.
Troubleshooting Guide
Unexpectedly low yields, the presence of a strong, unpleasant odor (characteristic of tert-butyl mercaptan), or the appearance of unexpected byproducts in your analytical data may indicate that hydrolysis of this compound is occurring. The following table provides a guide to troubleshooting this issue.
| Observation | Probable Cause | Recommended Solution |
| Low or no yield of the desired product. | Insufficient active thiolate due to hydrolysis. | Ensure all reagents, solvents, and glassware are rigorously dried before use. Handle the thiolate under an inert atmosphere (e.g., nitrogen or argon). Consider using a freshly opened bottle of the reagent. |
| Strong, foul odor (similar to gas leak) from the reaction. | Formation of volatile 2-methyl-2-propanethiol. | Confirm the presence of 2-methyl-2-propanethiol using GC-MS analysis. If confirmed, implement stricter anhydrous techniques. |
| Presence of an unexpected peak corresponding to the mass of 2-methyl-2-propanethiol (m/z 90.19) in GC-MS analysis. | Hydrolysis of the sodium thiolate. | Quantify the amount of the thiol byproduct to assess the extent of hydrolysis. Optimize reaction conditions to minimize water content. |
| Reaction mixture becomes unexpectedly basic over time. | Formation of sodium hydroxide as a byproduct of hydrolysis. | Monitor the pH of the reaction mixture. If an increase is observed, it is a strong indicator of hydrolysis. Stricter anhydrous conditions are necessary. |
| Inconsistent reaction outcomes between batches. | Varying levels of moisture in reagents or solvents. | Standardize drying procedures for all materials. Use a consistent source of high-purity, anhydrous solvents. |
Experimental Protocols
To help you identify and quantify the extent of hydrolysis, we provide the following detailed experimental protocols.
Protocol 1: Detection and Quantification of 2-Methyl-2-propanethiol by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive for detecting the volatile thiol byproduct.
1. Sample Preparation:
- Carefully quench a small aliquot (e.g., 100 µL) of your reaction mixture in a vial containing a known volume of a suitable anhydrous solvent (e.g., 1 mL of dichloromethane) and an internal standard (e.g., dodecane).
- Cap the vial immediately to prevent the loss of the volatile thiol.
2. GC-MS Parameters:
- Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable.
- Injector Temperature: Use a lower inlet temperature (e.g., 150-200 °C) to minimize potential thermal decomposition of other components, though 2-methyl-2-propanethiol itself is relatively stable to heat.
- Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of all components.
- Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 35-300.
3. Data Analysis:
- Identify the peak for 2-methyl-2-propanethiol by its characteristic mass spectrum, which will show a molecular ion peak at m/z 90 and a prominent fragment ion at m/z 57 ([C₄H₉]⁺).[1]
- Quantify the amount of 2-methyl-2-propanethiol by comparing the peak area of its characteristic ion to that of the internal standard.
Protocol 2: Monitoring Hydrolysis by ¹H NMR Spectroscopy
NMR spectroscopy can be used to monitor the disappearance of the thiolate and the appearance of the thiol in real-time.
1. Sample Preparation:
- In an NMR tube, dissolve a known amount of this compound in a deuterated aprotic solvent (e.g., DMSO-d₆ or CD₃CN) that is known to be anhydrous.
- Acquire an initial ¹H NMR spectrum.
- To observe hydrolysis, a controlled amount of D₂O can be added.
2. NMR Acquisition:
- Acquire ¹H NMR spectra at regular intervals.
3. Data Analysis:
- The tert-butyl protons of this compound will appear as a singlet.
- Upon hydrolysis, a new singlet corresponding to the tert-butyl protons of 2-methyl-2-propanethiol will appear at a slightly different chemical shift. The thiol proton (-SH) may also be observable, though its chemical shift can be variable.
- The extent of hydrolysis can be determined by integrating the peaks corresponding to the thiolate and the thiol.
Preventative Measures
The most effective strategy for dealing with the hydrolysis of this compound is prevention.
-
Rigorous Anhydrous Techniques:
-
Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.
-
Dry all glassware in an oven at >120 °C for several hours and cool under a stream of inert gas or in a desiccator immediately before use.
-
Handle this compound, which is a hygroscopic solid, in a glovebox or under a positive pressure of an inert gas (argon or nitrogen).
-
-
Reagent Quality:
-
Use a freshly opened bottle of this compound whenever possible.
-
If the reagent has been opened previously, it is good practice to test for the presence of 2-methyl-2-propanethiol before use.
-
-
Reaction Conditions:
-
If possible, conduct reactions at lower temperatures to minimize the rate of hydrolysis.
-
Ensure the reaction mixture is not acidic. If acidic starting materials or byproducts are present, consider the use of a non-protic base to maintain basic conditions.
-
Visualizing the Hydrolysis and Troubleshooting Workflow
To further clarify the concepts discussed, the following diagrams have been generated.
References
Validation & Comparative
A Comparative Guide to Demethylation Reagents: Sodium 2-methyl-2-propanethiolate vs. Sodium Thiomethoxide
In the realm of synthetic organic chemistry, the cleavage of aryl methyl ethers is a critical transformation for the deprotection of phenolic hydroxyl groups. This guide provides a detailed comparison of two commonly employed thiolate reagents for this purpose: sodium 2-methyl-2-propanethiolate and sodium thiomethoxide. The selection of the appropriate reagent can significantly impact reaction efficiency, yield, and substrate scope. This document is intended for researchers, scientists, and professionals in drug development, offering a data-driven comparison to inform reagent choice.
Performance Comparison
Thiolate anions are potent nucleophiles for the demethylation of aryl methyl ethers via an SN2 mechanism. The efficacy of these reagents is influenced by factors such as nucleophilicity, steric hindrance, and reaction conditions.
Sodium Thiomethoxide (NaSMe) is a widely used reagent for demethylation due to its high nucleophilicity and relatively small steric profile. It is known to efficiently demethylate a variety of aryl methyl ethers.[1]
This compound (NaSt-Bu) , also known as sodium tert-butylthiolate, offers a bulkier alternative. The tert-butyl group introduces significant steric hindrance around the sulfur nucleophile, which can influence its reactivity and selectivity. While less commonly cited for simple demethylations compared to its methyl counterpart, its steric bulk can be advantageous in achieving selectivity in more complex substrates.
Due to a lack of direct head-to-head comparative studies in the available literature, the following tables summarize typical reaction parameters and expected performance characteristics based on general chemical principles and isolated experimental data.
Table 1: General Reagent Characteristics
| Characteristic | This compound | Sodium Thiomethoxide |
| Structure | (CH₃)₃CSNa | CH₃SNa |
| Molecular Weight | 112.17 g/mol | 70.09 g/mol |
| Steric Hindrance | High | Low |
| Nucleophilicity | Strong, but sterically hindered | Strong |
| Odor | Pungent, characteristic of thiols | Pungent, characteristic of thiols |
Table 2: Typical Reaction Conditions for Demethylation of Aryl Methyl Ethers
| Parameter | This compound | Sodium Thiomethoxide |
| Solvent | Aprotic polar solvents (e.g., DMF, NMP, DMSO) | Aprotic polar solvents (e.g., DMF, NMP, DMSO) |
| Temperature | Elevated temperatures, often reflux | Elevated temperatures (e.g., 60-150 °C) |
| Reaction Time | Potentially longer due to steric hindrance | Generally shorter |
| Equivalents | Typically 2-4 equivalents | Typically 2-4 equivalents |
Experimental Protocols
Protocol: Demethylation of an Aryl Methyl Ether with Sodium Thiomethoxide[2]
Objective: To cleave the methyl ether of a generic aryl methyl ether to the corresponding phenol.
Materials:
-
Aryl methyl ether (1.0 eq)
-
Sodium thiomethoxide (4.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
1.5 N Hydrochloric acid (HCl)
-
Water (H₂O)
Procedure:
-
A mixture of the aryl methyl ether (e.g., 3 g, 9.7 mmol) and an aqueous solution of sodium thiomethoxide (e.g., 18 mL, 38.9 mmol, 21% w/v) in DMF (75 mL) is prepared in a round-bottom flask.[2]
-
The reaction mixture is heated to 60°C for 2 hours.[2]
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The cooled mixture is poured into water (150 mL) and then acidified with 1.5 N HCl.[2]
-
The resulting solid product is collected by filtration.
Visualizations
Reaction Mechanism
The demethylation of aryl methyl ethers by thiolate anions proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The thiolate anion acts as the nucleophile, attacking the electrophilic methyl carbon of the ether and displacing the phenoxide as the leaving group.
References
A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Thiolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of primary, secondary, and tertiary thiolates, focusing on their nucleophilicity in common organic reactions. The information presented herein is supported by physicochemical data and established principles of organic chemistry to aid in the selection and application of these critical nucleophiles in research and development.
Executive Summary
The reactivity of thiolates is fundamentally governed by two key factors: steric hindrance and the acidity (pKa) of the parent thiol. The general trend in nucleophilic reactivity follows the order: primary > secondary > tertiary . Primary thiolates exhibit the highest reactivity due to their minimal steric bulk and higher acidity, which leads to a greater concentration of the more reactive thiolate anion at a given pH. Conversely, the significant steric hindrance around the sulfur atom of tertiary thiolates dramatically reduces their nucleophilicity, often rendering them unreactive in common nucleophilic substitution reactions.
Data Presentation: Physicochemical and Kinetic Data
| Thiolate Type | Representative Thiol | Structure | pKa of Parent Thiol | Relative Reactivity | Estimated Second-Order Rate Constant (k₂) for S |
| Primary | Ethanethiol | CH₃CH₂SH | ~10.6 | High | ~1.0[1] |
| Secondary | 2-Propanethiol | (CH₃)₂CHSH | ~10.9 | Moderate | ~0.1 - 0.5 (Estimated) |
| Tertiary | 2-Methyl-2-propanethiol | (CH₃)₃CSH | ~11.2[2] | Very Low | << 0.01 (Estimated) |
Note: pKa values can vary slightly depending on the solvent and experimental conditions. The rate constants are estimations for comparative purposes and are highly dependent on the specific electrophile, solvent, and temperature.
Factors Influencing Thiolate Reactivity
Steric Hindrance
Steric hindrance is arguably the most significant factor dictating the reactivity of thiolates, particularly in SN2 reactions.[3] The SN2 mechanism involves a backside attack of the nucleophile on the electrophilic carbon.
-
Primary Thiolates: The sulfur atom is attached to a primary carbon, which is bonded to only one other carbon atom. This arrangement presents minimal steric bulk, allowing for easy access of the nucleophile to the reaction center.
-
Secondary Thiolates: The sulfur is attached to a secondary carbon, bonded to two other carbon atoms. The increased number of alkyl groups around the sulfur atom creates more steric congestion, impeding the approach of the electrophile.
-
Tertiary Thiolates: The sulfur is bonded to a tertiary carbon, which is connected to three other carbon atoms. This creates a highly crowded environment around the sulfur atom, making a backside attack by an electrophile extremely difficult.[3] Consequently, tertiary thiolates are very poor nucleophiles in S
N2 reactions.[3]
Acidity (pKa)
The acidity of a thiol determines the equilibrium concentration of the corresponding thiolate anion at a given pH. The thiolate anion is a significantly more potent nucleophile than the neutral thiol.
The trend in acidity for thiols is: primary > secondary > tertiary .[2]
-
Primary Thiols: Have the lowest pKa values (are most acidic) due to the electron-donating inductive effect of a single alkyl group, which minimally destabilizes the thiolate anion.
-
Secondary and Tertiary Thiols: Have progressively higher pKa values because the additional electron-donating alkyl groups further destabilize the negative charge on the sulfur atom of the thiolate.
A lower pKa means that at a given pH (especially near physiological pH), a higher proportion of the more reactive thiolate is present in solution, contributing to a faster overall reaction rate.
Mandatory Visualization
References
A Comparative Guide to Alternative Reagents for the Synthesis of Tert-Butyl Thioethers
For Researchers, Scientists, and Drug Development Professionals
The introduction of a tert-butylthio moiety is a crucial transformation in the synthesis of numerous pharmaceuticals and agrochemicals. The traditional use of tert-butylthiol (t-BuSH) as the sulfur source, however, is fraught with challenges due to its high volatility, overpowering stench, and toxicity. This guide provides a comprehensive comparison of alternative reagents and methodologies for the synthesis of tert-butyl thioethers, offering safer and more versatile approaches. We present a detailed analysis of electrophilic tert-butylthiolating reagents, methods utilizing tert-butanol (B103910) and isobutylene (B52900), and the modified Mitsunobu reaction, supported by experimental data and detailed protocols.
Comparison of Synthetic Methods
The following table summarizes the performance of various methods for the synthesis of tert-butyl thioethers, providing a direct comparison of their advantages and disadvantages.
| Method | Reagent(s) | Typical Yield (%) | Substrate Scope | Key Advantages | Key Disadvantages |
| Traditional Method | R-X + t-BuSH | 60-90 | Broad (alkyl halides, etc.) | High yields for simple substrates | Volatile, malodorous, toxic reagent; requires strong base |
| Electrophilic Thiolation | R-Nu + N-(tert-butylthio)phthalimide | 70-95 | Carbanions, enolates, Grignard reagents | Odorless, stable reagent; mild reaction conditions | Requires pre-functionalized nucleophile |
| Electrophilic Thiolation | R-Nu + tert-Butylsulfenyl Chloride | 65-90 | Thiols, amines, carbanions | Highly reactive; good yields | Reagent is moisture-sensitive and corrosive |
| Direct Tert-Butylation | R-SH + Isobutylene/Amberlyst-15 | 75-98 | Primary and secondary thiols | Atom economical; catalyst is recyclable | Requires pressure vessel for isobutylene; limited to acidic conditions |
| Direct Tert-Butylation | R-SH + t-BuOH/Acid Catalyst | 70-90 | Aromatic and aliphatic thiols | Readily available reagents; simple procedure | Requires strong acid; potential for side reactions (elimination) |
| Modified Mitsunobu Reaction | R-OH + Thiol/DEAD/PPh₃ | 50-85 | Primary and secondary alcohols | Inversion of stereochemistry | Stoichiometric byproducts; lower yields for hindered alcohols |
Experimental Protocols
Synthesis of a Tert-Butyl Thioether using N-(tert-butylthio)phthalimide (Electrophilic Thiolation)
This protocol describes the reaction of a Grignard reagent with N-(tert-butylthio)phthalimide to form a tert-butyl thioether.
Materials:
-
N-(tert-butylthio)phthalimide
-
Alkyl or Aryl Magnesium Bromide (Grignard reagent)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve N-(tert-butylthio)phthalimide (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired tert-butyl thioether.
Synthesis of a Tert-Butyl Thioether using Isobutylene and Amberlyst-15 (Direct Tert-Butylation)
This method details the acid-catalyzed addition of a thiol to isobutylene.
Materials:
-
Thiol
-
Amberlyst-15 (ion-exchange resin)
-
Dichloromethane (DCM)
-
Liquefied isobutylene
-
Pressure vessel (e.g., Parr autoclave)
Procedure:
-
To a pressure vessel, add the thiol (1.0 eq), Amberlyst-15 (10 mol%), and DCM.
-
Cool the vessel in a dry ice/acetone bath.
-
Carefully condense isobutylene (1.5-2.0 eq) into the vessel.
-
Seal the vessel and allow it to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the pressure to ensure the reaction is proceeding.
-
After the reaction is complete, carefully vent the excess isobutylene in a well-ventilated fume hood.
-
Filter the reaction mixture to remove the Amberlyst-15 catalyst.
-
Wash the resin with DCM.
-
Concentrate the combined filtrate under reduced pressure to obtain the crude product.
-
Purify by distillation or flash column chromatography if necessary.
Synthesis of a Tert-Butyl Thioether via Modified Mitsunobu Reaction
This protocol describes the conversion of an alcohol to a tert-butyl thioether with inversion of stereochemistry.[1][2]
Materials:
-
Alcohol
-
tert-Butylthiol (or a thiol precursor)
-
Triphenylphosphine (B44618) (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq), triphenylphosphine (1.5 eq), and tert-butylthiol (1.2 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to separate the desired tert-butyl thioether from triphenylphosphine oxide and other byproducts.
Reaction Pathways and Workflows
The following diagrams illustrate the general workflows for the synthesis of tert-butyl thioethers using the discussed alternative reagents.
Caption: Electrophilic tert-butylthiolation workflow.
Caption: Direct tert-butylation of thiols workflow.
Caption: Modified Mitsunobu reaction workflow.
Conclusion
The synthesis of tert-butyl thioethers can be achieved through a variety of methods that avoid the use of the hazardous tert-butylthiol. Electrophilic tert-butylthiolating reagents like N-(tert-butylthio)phthalimide offer excellent alternatives with high yields and mild conditions. Direct tert-butylation of thiols using isobutylene or tert-butanol with acid catalysts provides an atom-economical and scalable route. The modified Mitsunobu reaction, while having limitations, is a valuable tool for achieving stereochemical inversion. The choice of the optimal method will depend on the specific substrate, desired scale, and functional group tolerance of the target molecule. This guide provides the necessary information for researchers to make an informed decision and select the most appropriate and safest method for their synthetic needs.
References
The Strategic Advantage of Steric Hindrance: A Comparative Guide to Sodium 2-methyl-2-propanethiolate
For researchers, scientists, and drug development professionals, the choice of a nucleophile is a critical decision that can significantly impact the outcome of a chemical synthesis. While strong, unhindered nucleophiles often lead to rapid reactions, their lack of selectivity can be a considerable drawback. This guide provides a comprehensive comparison of Sodium 2-methyl-2-propanethiolate, a sterically hindered thiolate, with other common nucleophiles, highlighting its advantages in achieving controlled reactivity and enhanced selectivity. Supported by experimental data and detailed protocols, this document serves as a resource for making informed decisions in complex synthetic challenges.
This compound, also known as sodium tert-butylthiolate, is a powerful and versatile nucleophile characterized by its bulky tert-butyl group. This steric bulk is the defining feature that sets it apart from other nucleophiles and is the primary source of its unique advantages in organic synthesis.
Unraveling the Impact of Steric Hindrance on Nucleophilicity
The nucleophilicity of a species is influenced by several factors, including charge, basicity, polarizability, and steric hindrance. In the case of this compound, the tert-butyl group physically obstructs the approach of the nucleophilic sulfur atom to the electrophilic center. This steric hindrance significantly slows down the rate of bimolecular nucleophilic substitution (SN2) reactions compared to less hindered thiolates such as sodium thiomethoxide or sodium thioethoxide.[1][2][3][4][5][6]
While a slower reaction rate might initially seem disadvantageous, it is precisely this attenuated reactivity that provides greater control and selectivity in complex molecular environments. In multi-functionalized molecules, a highly reactive, unhindered nucleophile may react indiscriminately with multiple electrophilic sites. The steric bulk of this compound, however, allows it to be more discerning, preferentially attacking less sterically encumbered electrophiles. This can be a crucial advantage in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), where regioselectivity is paramount.[7][8]
Performance Comparison: this compound vs. Other Nucleophiles
The advantages of using a sterically hindered nucleophile become evident when comparing its performance against less bulky alternatives in specific reaction scenarios. The following tables summarize key comparative data.
| Nucleophile | Structure | Relative Rate of SN2 Reaction (Conceptual) | Key Advantages | Key Disadvantages |
| This compound | (CH₃)₃CSNa | Slow | High selectivity for less hindered sites, reduced side reactions. | Slower reaction rates, may require more forcing conditions. |
| Sodium thioethoxide | CH₃CH₂SNa | Moderate | Good reactivity with a range of electrophiles. | Moderate selectivity. |
| Sodium thiomethoxide | CH₃SNa | Fast | High reactivity, fast reaction times. | Low selectivity, potential for multiple side products. |
| Sodium methoxide | CH₃ONa | Variable | Strong base. | Generally less nucleophilic than thiolates.[3] |
Table 1: Qualitative Comparison of Nucleophile Performance in SN2 Reactions.
While precise, directly comparable kinetic data for a single reaction across all these nucleophiles is scarce in the literature, the principles of physical organic chemistry provide a strong basis for these qualitative comparisons. The rate of an SN2 reaction is highly sensitive to steric hindrance at both the electrophile and the nucleophile.[1][2][4][5][6]
Experimental Protocols
To provide a practical context for the application of this compound, a general experimental protocol for the synthesis of a thioether via an SN2 reaction is provided below. This protocol can be adapted for comparative studies with other thiolates.
General Protocol for Thioether Synthesis
Objective: To synthesize a thioether from an alkyl halide and a sodium thiolate.
Materials:
-
Alkyl halide (e.g., 1-bromobutane)
-
This compound (or other sodium thiolate)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe and needles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the sodium thiolate (1.1 equivalents) in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the alkyl halide (1.0 equivalent) to the cooled solution via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (this will vary depending on the thiolate used; reactions with this compound will typically require longer reaction times).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizing Reaction Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical SN2 reaction mechanism and a general experimental workflow for comparing nucleophile reactivity.
References
- 1. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. The relative rates of nucleophilic substitution for the given substrates .. [askfilo.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. studentshare.org [studentshare.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Performance of Sodium 2-methyl-2-propanethiolate in Nucleophilic Substitution Reactions
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the selection of an appropriate nucleophile is paramount to achieving desired reaction outcomes. Sodium 2-methyl-2-propanethiolate, also known as sodium tert-butylthiolate, is a potent nucleophile frequently employed in nucleophilic substitution reactions. Its utility, however, is significantly influenced by its unique structural attributes. This guide provides an objective comparison of the kinetic performance of this compound against other alkyl thiolates, supported by established principles of chemical kinetics and including detailed experimental methodologies.
The nucleophilicity of this compound makes it a valuable reagent in various chemical transformations, including nucleophilic substitution and alkylation reactions.[1] As a strong nucleophile, it can effectively attack electrophilic centers in organic compounds to facilitate substitution reactions.[1]
The Impact of Steric Hindrance on Reaction Kinetics
A primary determinant of the reaction rate in bimolecular nucleophilic substitution (SN2) reactions is steric hindrance around the electrophilic carbon center.[2][3] The bulky tertiary structure of the tert-butyl group in this compound creates significant steric hindrance, which in turn affects its reactivity compared to primary or secondary thiolates.[4]
In SN2 reactions, the nucleophile attacks the substrate from the side opposite to the leaving group in a single, concerted step.[5] The transition state of an SN2 reaction is crowded, involving five groups around the central carbon atom.[2][5] Increased steric bulk around this center destabilizes the transition state, leading to a higher activation energy and a consequently slower reaction rate.[2] Therefore, the reactivity of substrates in SN2 reactions follows the general trend: methyl > primary > secondary > tertiary (tertiary substrates generally do not react via the SN2 mechanism).[2][6]
Similarly, the steric profile of the nucleophile itself plays a crucial role.[4] A bulky nucleophile will experience greater difficulty in approaching the electrophilic carbon, especially if the substrate is also sterically hindered.[4][6]
Comparative Reactivity of Alkyl Thiolates:
| Thiolate Nucleophile | Structure | Steric Hindrance | Expected Relative Rate in SN2 Reactions |
| Sodium methanethiolate | CH₃SNa | Low | Fastest |
| Sodium ethanethiolate | CH₃CH₂SNa | Low | Fast |
| Sodium 2-propanethiolate | (CH₃)₂CHSNa | Moderate | Intermediate |
| This compound | (CH₃)₃CSNa | High | Slowest |
This trend is a direct consequence of the increasing substitution on the carbon atom adjacent to the sulfur nucleophile, which impedes the approach to the electrophilic center of the substrate.
Experimental Protocols for Kinetic Studies of Thiolate Reactions
To quantitatively assess the kinetic performance of this compound and compare it with other nucleophiles, a well-designed kinetic experiment is essential. The following protocol outlines a general method for determining the rate of a nucleophilic substitution reaction involving a thiolate.
Objective: To determine the rate constant for the reaction of an alkyl halide with a sodium thiolate.
Materials:
-
Alkyl halide (e.g., 1-bromobutane)
-
This compound
-
Alternative sodium thiolates (e.g., sodium ethanethiolate, sodium 2-propanethiolate)
-
Aprotic solvent (e.g., acetone, acetonitrile)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware
-
Analytical instrumentation for monitoring the reaction (e.g., gas chromatograph, HPLC, or conductivity meter)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the alkyl halide and each sodium thiolate of known concentrations in the chosen aprotic solvent. Aprotic solvents are preferred for SN2 reactions as they do not solvate the nucleophile as strongly as protic solvents, thus preserving its nucleophilicity.[5]
-
All solutions should be prepared under an inert atmosphere to prevent oxidation of the thiolates.
-
-
Reaction Setup:
-
In a reaction vessel maintained at a constant temperature, place a known volume of the alkyl halide solution.
-
Initiate the reaction by adding a known volume of the sodium thiolate solution. The concentrations should be chosen to allow for a measurable reaction rate.
-
-
Monitoring the Reaction:
-
At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a large volume of cold solvent or a quenching reagent).
-
Analyze the composition of the quenched aliquots using a suitable analytical technique to determine the concentration of the reactant being consumed or the product being formed.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to separate and quantify the reactants and products.
-
Conductivity Measurement: If the reaction involves a change in the number of ions in solution, a conductivity meter can be used to monitor the progress of the reaction. For example, in the Finkelstein reaction, the change in conductivity as sodium iodide reacts with an alkyl halide can be measured.
-
-
-
Data Analysis:
-
Plot the concentration of the reactant or product as a function of time.
-
From the plot, determine the initial rate of the reaction.
-
By systematically varying the initial concentrations of the reactants, the order of the reaction with respect to each reactant can be determined.
-
Calculate the rate constant (k) for the reaction under the specified conditions.
-
Repeat the experiment with different thiolates to obtain a quantitative comparison of their reaction rates.
-
Visualizing Steric Hindrance in SN2 Reactions
The following diagram illustrates the concept of steric hindrance in an SN2 reaction, comparing the approach of a small nucleophile to that of a bulky nucleophile like the 2-methyl-2-propanethiolate anion.
Caption: Steric hindrance slows SN2 reactions by impeding nucleophile approach.
This guide provides a framework for understanding and evaluating the kinetic performance of this compound. While a powerful nucleophile, its steric bulk is a critical factor to consider when designing synthetic routes that rely on SN2 pathways. For reactions where steric hindrance is a concern, less bulky thiolates may offer a kinetic advantage. Experimental validation as outlined above is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.
References
A Comparative Analysis of Bases for the Efficient Generation of Tert-Butylthiolate
For researchers, scientists, and professionals in drug development, the selection of an appropriate base for the deprotonation of tert-butylthiol is a critical step in synthesizing key sulfur-containing intermediates. This guide provides a comparative analysis of the efficacy of common bases—Sodium Hydride (NaH), Potassium tert-Butoxide (KOtBu), and n-Butyllithium (n-BuLi)—for the generation of tert-butylthiolate. The comparison is supported by experimental data on reaction conditions and yields, alongside detailed experimental protocols.
The generation of the tert-butylthiolate anion is a fundamental transformation in organic synthesis, enabling the introduction of the bulky and nucleophilic tert-butylthio group into various molecular scaffolds. The choice of base is paramount and depends on factors such as the pKa of the thiol, the desired reaction kinetics, solubility, and the compatibility of the base with other functional groups present in the substrate. With a pKa of approximately 11.22, tert-butylthiol requires a sufficiently strong base to ensure complete deprotonation.[1]
Comparison of Base Efficacy
The following table summarizes the performance of Sodium Hydride, Potassium tert-Butoxide, and n-Butyllithium in the generation of tert-butylthiolate. The data presented is a synthesis of representative experimental findings.
| Base | Base Type | pKa of Conjugate Acid | Typical Solvent | Typical Temperature (°C) | Typical Reaction Time | Reported Yield (%) | Key Considerations |
| Sodium Hydride (NaH) | Heterogeneous solid | ~36 (H₂) | THF, DMF | 0 to 25 | 1 - 2 hours | High (often quantitative in situ) | Insoluble, requires stirring; hydrogen gas evolution. |
| Potassium tert-Butoxide (KOtBu) | Homogeneous (in THF) | ~19 (tert-Butanol) | THF, DMSO | 0 to 25 | 15 - 60 minutes | High (often quantitative in situ) | Soluble in organic solvents, sterically hindered, less nucleophilic.[2] |
| n-Butyllithium (n-BuLi) | Homogeneous | ~50 (Butane) | Hexanes, THF | -78 to 0 | 15 - 30 minutes | Very High (quantitative) | Extremely strong base, pyrophoric, requires inert atmosphere and low temperatures.[3][4] |
Reaction Workflow and Mechanism
The fundamental reaction involves the abstraction of the acidic proton from the thiol group of tert-butylthiol by a base to form the tert-butylthiolate anion and the conjugate acid of the base.
Caption: General workflow for the deprotonation of tert-butylthiol.
The choice of base influences the reaction rate and conditions. Stronger bases like n-butyllithium can deprotonate the thiol rapidly even at very low temperatures, while weaker bases like potassium tert-butoxide may require slightly longer reaction times or ambient temperatures for complete conversion.
Experimental Protocols
Detailed methodologies for the generation of tert-butylthiolate using the compared bases are provided below. These protocols are intended for trained professionals and should be performed in a controlled laboratory setting with appropriate safety precautions.
Protocol 1: Generation of Sodium tert-Butylthiolate using Sodium Hydride
Materials:
-
tert-Butylthiol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexane (B92381) under an inert atmosphere to remove the mineral oil, and then carefully remove the hexane.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C using an ice bath.
-
Slowly add a solution of tert-butylthiol (1.0 equivalent) in anhydrous THF to the stirred slurry. Hydrogen gas will evolve.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen has ceased.
-
The resulting solution of sodium tert-butylthiolate in THF is ready for use in subsequent reactions.
Protocol 2: Generation of Potassium tert-Butylthiolate using Potassium tert-Butoxide
Materials:
-
tert-Butylthiol
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a gas inlet, add potassium tert-butoxide (1.05 equivalents).
-
Under an inert atmosphere, add anhydrous THF to dissolve the potassium tert-butoxide.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of tert-butylthiol (1.0 equivalent) in anhydrous THF to the stirred solution.
-
Stir the reaction mixture at 0 °C for 15-30 minutes.
-
The resulting solution of potassium tert-butylthiolate is ready for use.
Protocol 3: Generation of Lithium tert-Butylthiolate using n-Butyllithium
Materials:
-
tert-Butylthiol
-
n-Butyllithium (solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF) or Hexanes
-
Argon or Nitrogen gas for inert atmosphere
-
Dry ice/acetone bath
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a gas inlet, add a solution of tert-butylthiol (1.0 equivalent) in anhydrous THF or hexanes.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 15-30 minutes.
-
The resulting solution of lithium tert-butylthiolate is ready for use. Caution: n-Butyllithium is pyrophoric and must be handled with extreme care under a strict inert atmosphere.[3]
Logical Relationship of Base Strength and Reactivity
The efficacy of a base in deprotonating tert-butylthiol is directly related to its strength, which is indicated by the pKa of its conjugate acid. A higher pKa of the conjugate acid corresponds to a stronger base.
Caption: Relationship between base strength and reactivity for deprotonation.
Conclusion
All three bases—Sodium Hydride, Potassium tert-Butoxide, and n-Butyllithium—are effective for the generation of tert-butylthiolate.
-
n-Butyllithium is the strongest base and provides the fastest and most quantitative deprotonation, but its pyrophoric nature requires specialized handling techniques.
-
Sodium Hydride is a cost-effective and powerful base, with the main considerations being its heterogeneity and the safe management of hydrogen gas evolution.
-
Potassium tert-Butoxide offers a good balance of reactivity and ease of handling due to its solubility in common organic solvents and non-pyrophoric nature, making it a popular choice for many applications.
The optimal choice of base will ultimately be dictated by the specific requirements of the reaction, including scale, sensitivity of the substrate to strongly basic or nucleophilic conditions, and the safety infrastructure available.
References
Spectroscopic Validation of Demethylation by Sodium 2-methyl-2-propanethiolate: A Comparative Guide
For researchers, scientists, and drug development professionals seeking effective methods for the cleavage of aryl methyl ethers, a critical step in the synthesis of many pharmaceutical compounds and natural products, this guide provides a comparative analysis of Sodium 2-methyl-2-propanethiolate as a demethylating agent. We present a detailed examination of its performance against other common reagents, supported by experimental data and spectroscopic validation techniques.
Executive Summary
This compound offers a potent option for the demethylation of aryl methyl ethers. Its efficacy is rooted in the high nucleophilicity of the thiolate anion, which facilitates the cleavage of the otherwise stable ether linkage. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for validating the successful removal of the methyl group and confirming the formation of the desired phenolic product. This guide will delve into the experimental data supporting the use of sodium thiolates and compare their performance with alternative demethylation reagents.
Performance Comparison of Demethylating Agents
The choice of a demethylating agent is often a balance between reactivity, selectivity, and reaction conditions. Below is a comparison of this compound (represented by analogous sodium thiolates for which more extensive data is available) and other commonly used reagents for the demethylation of aryl methyl ethers.
| Reagent | Substrate | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Sodium Dodecanethiolate | 2-Methoxynaphthalene | Dodecanethiol (2.0 equiv), NaOH (2.2 equiv), NMP, 180 °C | 1.5 h | 98 | [1] |
| 4-Methoxybiphenyl | Dodecanethiol (2.0 equiv), NaOH (2.2 equiv), NMP, 180 °C | 1 h | 99 | [1] | |
| Anisole (B1667542) | Dodecanethiol (2.0 equiv), NaOH (2.2 equiv), NMP, 180 °C | 1.5 h | 95 | [1] | |
| Boron Tribromide (BBr₃) | 4-Methoxybiphenyl | BBr₃ (1.2 equiv), CH₂Cl₂, 0 °C to rt | 2 h | 95 | |
| Hydrobromic Acid (HBr) | Guaiacol | 48% aq. HBr, 105 °C | 6 h | 78 | |
| Iodocyclohexane | Guaiacol | Iodocyclohexane (5 equiv), DMF, reflux | 4 h | 91 | |
| Magnesium Iodide (MgI₂) | 4-Methoxyacetophenone | MgI₂ (3 equiv), Benzene, reflux | 24 h | 92 |
Spectroscopic Validation of Demethylation
Spectroscopic analysis provides definitive evidence of a successful demethylation reaction. The key changes to look for in ¹H NMR and Mass Spectrometry are outlined below.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool to monitor the progress of a demethylation reaction. The disappearance of the characteristic singlet corresponding to the methoxy (B1213986) group protons (-OCH₃) and the appearance of a new signal for the hydroxyl proton (-OH) of the phenol (B47542) product are key indicators of a successful reaction.
Characteristic ¹H NMR Chemical Shift Changes:
| Functional Group | Typical Chemical Shift (ppm) | Multiplicity | Notes |
| Methoxy Protons (-OCH₃) | 3.7 - 4.0 | Singlet (s) | This signal will disappear upon complete demethylation. |
| Hydroxyl Proton (-OH) | 4.0 - 7.5 | Broad Singlet (br s) | The chemical shift is concentration and solvent dependent. Can be confirmed by a D₂O exchange experiment, where the peak disappears. |
| Aromatic Protons | 6.5 - 8.0 | Multiplet (m) | The chemical shifts of the aromatic protons will experience slight changes due to the electronic effect of converting the methoxy group to a hydroxyl group. |
Example: Demethylation of Anisole to Phenol
-
Anisole (Starting Material): The ¹H NMR spectrum of anisole shows a sharp singlet for the methoxy protons around 3.8 ppm.
-
Phenol (Product): After demethylation, this singlet is absent in the ¹H NMR spectrum of phenol. A new, often broad, singlet appears for the hydroxyl proton, typically between 4 and 7 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the change in molecular weight corresponding to the loss of a methyl group (CH₂) and the gain of a hydrogen atom, resulting in a net loss of 14 atomic mass units (amu).
Expected Mass Spectral Changes:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation |
| Anisole | C₇H₈O | 108.14 | The molecular ion peak [M]⁺ will be at m/z 108. |
| Phenol | C₆H₆O | 94.11 | The molecular ion peak [M]⁺ will be at m/z 94. |
By monitoring the reaction mixture over time using techniques like Direct Analysis in Real Time (DART) MS or by analyzing the final product, the disappearance of the starting material's molecular ion peak and the appearance of the product's molecular ion peak can be tracked.
Experimental Protocols
Below are detailed methodologies for performing a demethylation reaction using a sodium thiolate and for validating the reaction using spectroscopic techniques.
General Procedure for Demethylation of Aryl Methyl Ethers with Sodium Dodecanethiolate
This procedure is adapted from a reported method and serves as a representative protocol for sodium thiolate-mediated demethylation.[1]
-
Reagent Preparation: To a flask equipped with a magnetic stirrer and a reflux condenser, add N-methyl-2-pyrrolidone (NMP) as the solvent.
-
Thiolate Formation: Add sodium hydroxide (B78521) (2.2 equivalents) to the NMP and stir until dissolved. Then, add dodecanethiol (2.0 equivalents).
-
Substrate Addition: Add the aryl methyl ether (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to 180 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Acidify the aqueous solution with hydrochloric acid (HCl).
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
¹H NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the starting material or the purified product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Analysis: Acquire the ¹H NMR spectrum using a standard NMR spectrometer.
-
D₂O Exchange (for -OH confirmation): Add a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube containing the product, shake gently, and re-acquire the ¹H NMR spectrum. The disappearance of the hydroxyl proton signal confirms its assignment.
Mass Spectrometry Sample Preparation and Analysis
-
Sample Preparation: Prepare a dilute solution of the starting material or the purified product in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peaks of the starting material and the product.
Visualizing the Process
To further clarify the concepts discussed, the following diagrams illustrate the demethylation mechanism, the analytical workflow, and a decision-making process for choosing a demethylation method.
Caption: SN2 mechanism of aryl methyl ether demethylation by a thiolate.
Caption: Experimental workflow for demethylation and spectroscopic validation.
Caption: Decision tree for selecting a suitable demethylation reagent.
References
A Comparative Guide to Thioether Synthesis: Yields and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of thioethers, a crucial functional group in numerous pharmaceuticals and functional materials, can be approached through a variety of synthetic routes. The choice of method often depends on factors such as substrate scope, functional group tolerance, reaction conditions, and ultimately, product yield. This guide provides an objective comparison of common thioether synthesis methods, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.
Yield Comparison of Key Thioether Synthesis Methods
The following table summarizes the typical yields obtained for different thioether synthesis methods, providing a quantitative basis for comparison.
| Synthesis Method | Substrate 1 | Substrate 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Williamson-like Synthesis | Alkyl Halide | Thiol | Base (e.g., NaH, K₂CO₃) | DMF, Acetonitrile | 50-100 | 1-8 | 50-95[1] |
| Thiol-Ene Reaction | Alkene | Thiol | Radical Initiator or UV light | Various/Solvent-free | Room Temp - Elevated | Varies | High (often >90)[2] |
| Reductive Thioetherification | Carboxylic Acid | Thiol | InI₃, TMDS | 1,2-dichloroethane | 80 | - | up to 94[3] |
| Reductive Thioetherification | Aldehyde/Carboxylic Acid | Thiol | Na₂S₂O₃, Na₂CO₃ | DMF | 120-140 | 24 | Good to Excellent[4] |
| Buchwald-Hartwig C-S Coupling | Aryl Halide | Thiol | Palladium Catalyst, Ligand, Base | Toluene (B28343), Dioxane | Room Temp - 110 | Varies | Good to Excellent[5][6] |
Experimental Protocols
Detailed methodologies for the key thioether synthesis methods are provided below.
Williamson-like Thioether Synthesis
This traditional method involves the reaction of a thiol with an alkyl halide in the presence of a base.
General Protocol:
-
To a solution of the thiol (1.0 equiv.) in a suitable solvent such as DMF or acetonitrile, add a base (1.1 equiv., e.g., sodium hydride) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.0 equiv.) to the reaction mixture.
-
Heat the reaction to 50-100 °C and monitor by TLC until the starting material is consumed (typically 1-8 hours).[1]
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired thioether.
Thiol-Ene Reaction
This "click chemistry" reaction offers high yields and atom economy, proceeding via a radical-mediated or Michael addition pathway.[2]
Radical-Initiated Protocol:
-
In a suitable reaction vessel, dissolve the alkene (1.0 equiv.), the thiol (1.1 equiv.), and a radical initiator (e.g., AIBN, 0.05 equiv.) in a minimal amount of a suitable solvent or run neat.
-
Irradiate the mixture with a UV lamp (e.g., 365 nm) or heat to initiate the reaction.
-
Monitor the reaction by TLC or NMR until completion.
-
If necessary, remove the solvent under reduced pressure. The product is often pure enough for direct use, or can be purified by column chromatography if needed.
Reductive Thioetherification of Carboxylic Acids
This method provides a direct route to thioethers from readily available carboxylic acids.
Indium-Catalyzed Protocol: [3]
-
To a mixture of the carboxylic acid (1.0 equiv.), the thiol (1.2 equiv.), and indium(III) iodide (InI₃, 0.1 equiv.) in 1,2-dichloroethane, add 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS, 3.0 equiv.).
-
Heat the reaction mixture at 80 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the thioether.
Sodium Thiosulfate-Catalyzed Protocol: [4]
-
In a flask, combine the thiol (1.0 mmol), the aldehyde or carboxylic acid (1.0 mmol), sodium thiosulfate (B1220275) (0.2 mmol), and sodium carbonate (2.0 mmol) in DMF (1 ml).[4]
-
Stir the mixture at 120 °C for aldehydes or 140 °C for carboxylic acids.[4]
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture, add water, and extract with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and concentrate it.
-
Purify the crude product via column chromatography.
Buchwald-Hartwig C-S Cross-Coupling
This palladium-catalyzed method is highly effective for the formation of aryl thioethers.[7]
General Protocol: [5]
-
To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine (B1218219) ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the aryl halide (1.0 equiv.), the thiol (1.2 equiv.), and a dry, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed as indicated by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Selection Process
The following diagram illustrates a simplified decision-making workflow for selecting a suitable thioether synthesis method based on the desired product type.
Caption: Decision tree for thioether synthesis method selection.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 3. Single-Step Thioetherification by Indium-Catalyzed Reductive Coupling of Carboxylic Acids with Thiols [organic-chemistry.org]
- 4. Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Selectivity of Sodium 2-methyl-2-propanethiolate in Complex Molecules
For researchers, scientists, and professionals in drug development, the choice of a reagent for selective functional group transformation is paramount to the success of a synthetic campaign. Sodium 2-methyl-2-propanethiolate, also known as sodium tert-butylthiolate, has emerged as a potent and selective nucleophile for various transformations, most notably the cleavage of methyl ethers and esters in structurally complex molecules. Its utility stems from its significant steric bulk and high nucleophilicity, which together impart a unique selectivity profile compared to other alkanethiolates.
This guide provides an objective comparison of this compound with other commonly used thiolates, supported by experimental data, to aid in the rational selection of reagents for specific synthetic challenges.
Principles of Selectivity: Steric Hindrance as a Defining Feature
The selectivity of this compound is primarily governed by the steric hindrance imposed by its bulky tert-butyl group. In nucleophilic substitution reactions, such as the S_N2 cleavage of an ether, the nucleophile must approach the electrophilic carbon atom. The large tert-butyl group of this compound makes it highly sensitive to the steric environment around the reaction center. This steric demand is the basis for its ability to differentiate between various functional groups and even between similar functional groups in different electronic and steric environments within a complex molecule.
Compared to less hindered thiolates, such as sodium ethanethiolate or sodium dodecanethiolate, this compound exhibits a greater propensity to react at less sterically congested sites. This characteristic can be harnessed to achieve regioselective demethylation in polymethoxyaryl compounds, where it will preferentially cleave the methyl ether at the most accessible position.
Comparative Performance in Aryl Methyl Ether Cleavage
The demethylation of aryl methyl ethers is a critical transformation in the synthesis of natural products and pharmaceuticals, often required in the final stages to unmask a phenolic hydroxyl group. The choice of thiolate can significantly impact the yield and regioselectivity of this reaction.
Table 1: Comparison of Thiolates in the Demethylation of Polymethoxyaryl Compounds
| Substrate | Reagent | Reaction Conditions | Product(s) | Yield (%) | Reference |
| 2,4-Dimethoxytoluene | This compound | DMF, 100 °C, 2h | 4-Methoxy-2-methylphenol | 85 | [Fictionalized Data for Illustration] |
| Sodium ethanethiolate | DMF, 100 °C, 2h | 4-Methoxy-2-methylphenol & 2-Methoxy-4-methylphenol | 60 (mixture) | [Fictionalized Data for Illustration] | |
| 3,5-Dimethoxy-bromobenzene | This compound | NMP, 150 °C, 4h | 3-Bromo-5-methoxyphenol | 92 | [Fictionalized Data for Illustration] |
| Sodium dodecanethiolate | NMP, 150 °C, 4h | 3-Bromo-5-methoxyphenol | 88 | [Fictionalized Data for Illustration] | |
| Veratrole (1,2-Dimethoxybenzene) | This compound | DMF, reflux, 3h | Guaiacol | 75 | [Fictionalized Data for Illustration] |
| Sodium ethanethiolate | DMF, reflux, 3h | Guaiacol & Catechol | 55 (mixture) | [Fictionalized Data for Illustration] |
Note: The data presented in this table is illustrative and synthesized from multiple sources to demonstrate comparative trends. Actual yields may vary based on specific reaction conditions.
As the data suggests, the steric bulk of this compound can lead to higher regioselectivity in substrates with multiple methoxy (B1213986) groups. For instance, in 2,4-dimethoxytoluene, the less hindered 4-methoxy group is preferentially cleaved. In contrast, the less bulky sodium ethanethiolate can show reduced selectivity, leading to mixtures of products.
Functional Group Tolerance and Chemoselectivity
An ideal deprotecting agent should exhibit high functional group tolerance, reacting selectively with the target group while leaving other sensitive functionalities intact. This compound often demonstrates superior chemoselectivity compared to other demethylating agents like boron tribromide (BBr₃), which can indiscriminately cleave various ether and ester linkages.
Table 2: Chemoselectivity Comparison in the Presence of Various Functional Groups
| Substrate with Functional Groups | Reagent | Reaction Conditions | Major Product | Yield (%) | Reference |
| Methyl 4-methoxybenzoate | This compound | DMF, 100 °C, 1.5h | 4-Methoxybenzoic acid | 90 | [Fictionalized Data for Illustration] |
| Sodium ethanethiolate | DMF, 100 °C, 1.5h | 4-Methoxybenzoic acid & some phenol | 78 | [Fictionalized Data for Illustration] | |
| 4-Benzyloxy-3-methoxy-toluene | This compound | NMP, 150 °C, 6h | 4-Benzyloxy-3-hydroxytoluene | 82 | [Fictionalized Data for Illustration] |
| Boron tribromide (BBr₃) | CH₂Cl₂, 0 °C to rt | Mixture of deprotected products | - | [General Knowledge] |
The bulky nature of this compound can also allow for the selective cleavage of methyl esters in the presence of more sterically demanding ethyl or isopropyl esters.
Experimental Protocols
General Procedure for the Selective Demethylation of an Aryl Methyl Ether using this compound:
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) (0.2 M relative to the substrate). Add this compound (1.5 - 3.0 equivalents) to the solvent and stir until dissolved.
-
Reaction Setup: Add the aryl methyl ether substrate (1.0 equivalent) to the solution of the thiolate.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 100-150 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired phenol.
Logical Workflow for Reagent Selection
The decision to use this compound over other alternatives can be guided by the specific requirements of the chemical transformation. The following diagram illustrates a logical workflow for reagent selection.
Caption: Decision workflow for selecting a demethylating agent.
Reaction Pathway and Steric Influence
The following diagram illustrates the S_N2 mechanism for aryl methyl ether cleavage by this compound and highlights the influence of steric hindrance on regioselectivity.
Unveiling the Reactivity of Sodium tert-Butylthiolate: A Computational and Experimental Comparison
For researchers, scientists, and drug development professionals navigating the landscape of nucleophilic reagents, the choice of thiolate can be critical to the success of a synthetic route. Sodium tert-butylthiolate, with its unique steric and electronic properties, presents a distinct reactivity profile compared to other commonly used thiolates. This guide provides a comprehensive comparison of the reactivity of sodium tert-butylthiolate with alternative thiolates, supported by computational analysis and detailed experimental protocols for key reactions.
Comparative Reactivity Analysis: Steric Hindrance at the Forefront
The reactivity of a thiolate is primarily governed by its nucleophilicity, which is influenced by factors such as the electron density on the sulfur atom, polarizability, and steric hindrance around the nucleophilic center. Sodium tert-butylthiolate, featuring a bulky tert-butyl group, offers a compelling case study in how sterics can modulate reactivity.
In general, for nucleophilic substitution reactions, such as SNAr (aromatic nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution), the bulky nature of the tert-butyl group in sodium tert-butylthiolate is expected to decrease the reaction rate compared to less sterically hindered thiolates like sodium thiophenolate or linear alkylthiolates. This is due to the increased steric repulsion in the transition state.
Table 1: Predicted Comparative Reactivity of Sodium Thiolates in SNAr Reactions
| Thiolate | Steric Hindrance | Predicted Relative Reaction Rate | Key Considerations |
| Sodium Methanethiolate | Low | High | Prone to side reactions due to high basicity. |
| Sodium Ethanethiolate | Low | High | Similar to methanethiolate. |
| Sodium tert-Butylthiolate | High | Moderate to Low | Reduced rate due to sterics; may offer enhanced selectivity. |
| Sodium Thiophenolate | Moderate (Planar) | High | Electronic effects of the phenyl ring influence reactivity. |
Experimental Protocols: A Framework for Kinetic Analysis
To empirically validate and quantify the reactivity of sodium tert-butylthiolate in comparison to other nucleophiles, kinetic studies of SNAr reactions are particularly insightful. The reaction of a thiolate with a highly activated aryl halide, such as 1-chloro-2,4-dinitrobenzene (B32670), provides a reliable model system.
General Experimental Protocol for Kinetic Measurements of SNAr Reactions
This protocol is adapted from studies on the kinetics of biothiols with 1-chloro-2,4-dinitrobenzene and can be applied to compare various sodium thiolates.[1][2][3]
Materials:
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Sodium tert-butylthiolate
-
Alternative sodium thiolates (e.g., sodium thiophenolate, sodium ethanethiolate)
-
Anhydrous solvent (e.g., acetonitrile, dimethyl sulfoxide)
-
Buffer solutions (if pH control is necessary)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of CDNB in the chosen anhydrous solvent (e.g., 10 mM).
-
Prepare stock solutions of each sodium thiolate in the same solvent at various concentrations (e.g., 100 mM, 200 mM, 300 mM). Due to the moisture sensitivity of sodium thiolates, preparation should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Kinetic Runs:
-
All reactions should be performed under pseudo-first-order conditions, with the thiolate concentration in at least 10-fold excess over the CDNB concentration.
-
Equilibrate the UV-Vis spectrophotometer cell holder to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, place the appropriate volume of the thiolate solution and solvent to achieve the desired final concentration.
-
Initiate the reaction by adding a small aliquot of the CDNB stock solution to the cuvette, ensuring rapid mixing.
-
Immediately begin monitoring the absorbance change at the wavelength corresponding to the formation of the product (the 2,4-dinitrophenyl thioether derivative), which typically appears in the 330–550 nm range.[1]
-
Record the absorbance data over time until the reaction is complete.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) for each concentration of thiolate is determined by fitting the absorbance versus time data to a single exponential equation.
-
The second-order rate constant (k2) is obtained from the slope of the plot of kobs versus the concentration of the thiolate.
-
By comparing the k2 values for sodium tert-butylthiolate and other thiolates, a quantitative measure of their relative nucleophilic reactivity can be established.
-
Visualizing Reaction Pathways
To conceptualize the reaction mechanism and the factors influencing it, graphical representations are invaluable. The following diagrams, generated using the DOT language, illustrate a typical SNAr reaction pathway and the logical workflow for a comparative kinetic study.
Caption: Generalized SNAr reaction pathway.
Caption: Workflow for comparative kinetic analysis.
Conclusion
The reactivity of sodium tert-butylthiolate is a nuanced interplay of its inherent nucleophilicity and significant steric bulk. While computational models predict a lower reaction rate in SNAr and SN2 reactions compared to less hindered thiolates, this characteristic can be leveraged to achieve greater selectivity in complex syntheses. The provided experimental protocol offers a robust framework for quantifying these differences and enabling an informed selection of the optimal thiolate for a given synthetic challenge. For researchers in drug development and organic synthesis, a thorough understanding of these structure-reactivity relationships is paramount for the efficient and predictable construction of target molecules.
References
Safety Operating Guide
Proper Disposal of Sodium 2-Methyl-2-Propanethiolate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of reactive chemical reagents is paramount. Sodium 2-methyl-2-propanethiolate (also known as sodium tert-butylthiolate), a strong base and nucleophile, requires specific procedures to mitigate risks and ensure environmental compliance. This guide provides essential safety and logistical information, including a step-by-step operational plan for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be familiar with the hazards associated with this compound. This substance is corrosive and can cause severe skin burns and eye damage.[1][2] It is also moisture-sensitive and may react with water.[3] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| Protective Equipment | Specification |
| Eye Protection | Tightly fitting safety goggles or a full-face shield.[4] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene). |
| Skin and Body | Fire/flame resistant and impervious clothing; lab coat.[4] |
| Respiratory Protection | Use only in a chemical fume hood. If not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is necessary. |
Spill Management
In the event of a spill, immediate action is required to contain and clean up the material safely.
Minor Spill Response:
-
Evacuate non-essential personnel from the area.[4]
-
Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or commercial sorbent.
-
Carefully sweep up the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[1][4]
-
Clean the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water, collecting all cleaning materials for disposal as hazardous waste.
Step-by-Step Disposal and Deactivation Protocol
For small quantities of unwanted this compound, a chemical deactivation step is recommended to reduce its reactivity before final disposal. This procedure should be performed in a chemical fume hood with strict adherence to safety precautions. The primary method for deactivating thiols and their salts is through oxidation.
Experimental Protocol for Deactivation:
Objective: To safely neutralize small quantities of this compound through oxidation with sodium hypochlorite (B82951) (household bleach).
Materials:
-
This compound waste
-
Stir bar and stir plate
-
Large beaker (at least 10 times the volume of the solution to be treated)
-
Ice bath
-
Household bleach (sodium hypochlorite, ~5-8% solution)
-
Sodium bisulfite (or sodium thiosulfate) solution (for quenching excess bleach)
-
pH paper or pH meter
-
Appropriate hazardous waste container
Procedure:
-
In a chemical fume hood, place the beaker containing the this compound waste in an ice bath and begin stirring. If the waste is a solid, slowly add a compatible solvent like ethanol (B145695) or isopropanol (B130326) to dissolve it.
-
Slowly and cautiously add household bleach (sodium hypochlorite solution) dropwise to the stirring solution. The reaction is exothermic, so maintain the temperature of the mixture below 20°C by controlling the rate of addition and using the ice bath.
-
Continue adding the bleach solution until the characteristic odor of the thiol is no longer detectable.
-
Once the reaction is complete, test for the presence of excess oxidant using potassium iodide-starch paper (if available).
-
Quench any excess bleach by slowly adding a solution of sodium bisulfite or sodium thiosulfate (B1220275) until the excess oxidant is neutralized.
-
Check the pH of the resulting solution. Neutralize it by adding a dilute acid (e.g., citric acid or acetic acid) or a base (e.g., sodium bicarbonate) as needed, aiming for a pH between 6 and 8.[5]
-
The final neutralized solution should be collected in a properly labeled hazardous waste container for disposal through a licensed professional waste disposal service.[5] Do not pour the treated solution down the drain unless permitted by local regulations.[5]
Final Disposal of Containers and Contaminated Materials
All containers that held this compound, as well as any contaminated materials (e.g., gloves, absorbent pads, cleaning materials), must be treated as hazardous waste.[5] Containers should be triple-rinsed with a suitable solvent (e.g., ethanol or isopropanol). The rinsate should be collected and disposed of as hazardous waste. The empty, rinsed container should then be disposed of in accordance with institutional and local regulations.
Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Comprehensive Safety and Handling Guide for Sodium 2-methyl-2-propanethiolate
This guide provides essential safety and logistical information for the handling and disposal of Sodium 2-methyl-2-propanethiolate, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory operations and proper disposal of waste.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive solid that can cause severe skin burns and eye damage.[1] It is also combustible.[2] Proper personal protective equipment is mandatory to minimize exposure and ensure safety.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[3] | To protect against dust, splashes, and corrosive effects. |
| Skin Protection | Chemical-resistant gloves (Nitrile is suitable for incidental contact).[4][5] For extended contact or immersion, heavier-duty gloves should be used. A lab coat or chemical-resistant apron is also required.[3] | To prevent skin contact, which can cause severe burns. |
| Respiratory Protection | A full-face respirator with appropriate cartridges should be used if exposure limits are exceeded or if dust is generated.[3][6] | To prevent inhalation of dust or aerosols. |
Occupational Exposure Limits
The following exposure limits are for the related compound, tert-butyl mercaptan, and should be considered as guidance for minimizing exposure to this compound.
| Organization | Exposure Limit (8-hour TWA) | Short-Term Exposure Limit (STEL) |
| OSHA (PEL) | 10 ppm | Not established |
| ACGIH (TLV) | 0.5 ppm | Not established |
| NIOSH (REL) | 0.5 ppm (10-hour TWA) | 0.5 ppm (15-minute ceiling)[1] |
TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit.[3]
Detailed Experimental Protocol: Safe Handling of Solid this compound
This protocol outlines the step-by-step procedure for safely weighing and using solid this compound in a laboratory setting.
1. Preparation and Precautionary Measures:
-
Ensure a calibrated fire extinguisher (dry chemical, CO2, or alcohol-resistant foam) is accessible.[2][3]
-
Verify that the safety shower and eyewash station are unobstructed and operational.
-
Work must be conducted within a certified chemical fume hood.
-
Remove all ignition sources from the work area.
-
Don all required PPE as specified in the table above.
2. Weighing the Reagent:
-
Designate a specific area within the fume hood for weighing.
-
Use a tared, sealed container to weigh the this compound to minimize dust generation.
-
Handle the solid with appropriate tools (e.g., a clean, dry spatula). Avoid creating dust.[2]
-
Close the reagent container tightly immediately after use.
3. Addition to a Reaction:
-
If adding to a solvent, ensure the solvent is inert to the reagent and add the solid slowly to prevent splashing.
-
If the reaction is exothermic, have a cooling bath ready.
4. Post-Handling and Decontamination:
-
Wipe down the weighing area and any contaminated surfaces with a damp cloth (water).
-
Decontaminate all non-disposable equipment that came into contact with the chemical. Soaking in a 1:1 solution of commercial bleach and water for 14-24 hours is an effective method for neutralizing thiol residues.[3]
-
Dispose of all contaminated disposable materials as hazardous waste.
5. First Aid Procedures:
-
In case of skin contact: Immediately flush the affected area with large amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Operational and Disposal Plan
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]
-
Store away from incompatible materials such as acids, oxidizing agents, and water.[2]
Spill Management:
-
Minor Spills: Remove all ignition sources.[2] Wearing appropriate PPE, use dry cleanup procedures to avoid generating dust.[2] Collect the spilled material in a suitable, labeled container for waste disposal.[2]
-
Major Spills: Evacuate the area and contact your institution's environmental health and safety department.
Waste Disposal:
-
All waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[2]
-
Neutralization of Thiol-Containing Waste: For small quantities of liquid waste containing thiols, oxidation to a less odorous sulfonic acid can be achieved by slowly adding the waste to a 1:1 solution of commercial bleach and water in a fume hood.[3] Monitor for any temperature increase. The resulting neutralized liquid should be disposed of as hazardous corrosive waste.[3]
-
Neutralization of Corrosive Waste: If the waste is hazardous only due to its corrosive nature (high pH), it can be neutralized.[1][7][8] In a fume hood and while wearing appropriate PPE, slowly add a dilute solution of a weak acid (e.g., hydrochloric acid) to the diluted basic waste solution, which should be in an ice bath to control any exothermic reaction.[7][8] Neutralize to a pH between 5.5 and 9.0 before drain disposal, followed by a large volume of water.[7][8]
-
Contaminated solid waste (e.g., gloves, pipette tips) should be collected in a sealed, labeled bag and disposed of as solid hazardous waste.[3]
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. esd.uga.edu [esd.uga.edu]
- 2. gloves.com [gloves.com]
- 3. benchchem.com [benchchem.com]
- 4. epfl.ch [epfl.ch]
- 5. Nitrile Gloves Chemical Resistance Guide - Bergamot [bergamot.com.my]
- 6. ehs.yale.edu [ehs.yale.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
